5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Description
Properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXIZDDTUKNQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
This guide provides a comprehensive overview and detailed protocols for a logical and efficient multi-step synthesis of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene. This polysubstituted benzene derivative is a potentially valuable building block in the development of novel pharmaceutical and agrochemical agents, where specific halogenation patterns can significantly influence molecular properties and biological activity.[1] The described pathway is designed for scientific integrity, beginning with a common starting material and proceeding through a series of well-established and reliable chemical transformations.
The chosen synthetic strategy emphasizes regiochemical control at each step, leveraging the directing effects of substituents on the aromatic ring to achieve the desired substitution pattern. This document details the causality behind experimental choices, provides step-by-step protocols for laboratory execution, and is supported by authoritative sources for key transformations.
I. Proposed Synthetic Pathway Overview
The synthesis of this compound is accomplished via a five-step sequence starting from the commercially available 1-chloro-3-fluorobenzene. The core strategy involves the sequential introduction of the required functional groups, culminating in a highly regioselective bromination directed by the powerful activating effect of the isopropoxy group.
The complete workflow is illustrated below:
Figure 1: Overall Synthetic Workflow. A five-step reaction sequence to synthesize the target compound from 1-chloro-3-fluorobenzene.
II. Rationale and Mechanistic Considerations
The success of this synthesis hinges on controlling the position of incoming substituents. The chosen pathway navigates the activating and directing effects of the functional groups present at each stage.
-
Nitration of 1-Chloro-3-fluorobenzene: The synthesis commences with the nitration of 1-chloro-3-fluorobenzene.[2][3] Both the chloro and fluoro substituents are deactivating but ortho-, para-directing. The position C2, being ortho to both halogens, is the most activated site for electrophilic aromatic substitution, leading to the desired 1-chloro-3-fluoro-2-nitrobenzene intermediate.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to a primary amine. A classic and reliable method is the use of tin metal in the presence of concentrated hydrochloric acid (HCl), which effectively converts the nitroarene to 2-chloro-6-fluoroaniline.
-
Conversion of Amine to Phenol: The amino group serves as a versatile handle for further functionalization. Through a diazotization reaction, the aniline is converted into a diazonium salt.[4][5] This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a stable aryl diazonium salt.[4][6][7][8] Subsequent hydrolysis of the diazonium salt by heating in an aqueous acidic solution efficiently replaces the diazonium group with a hydroxyl group, yielding 2-chloro-6-fluorophenol. This transformation is a variant of the Sandmeyer reaction.[9][10][11][12]
-
O-Alkylation (Isopropylation): The formation of the isopropoxy ether is achieved via the Williamson ether synthesis.[13] The phenolic proton is first removed by a mild base, such as potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with an alkylating agent like 2-bromopropane or isopropanol to form 1-chloro-3-fluoro-2-isopropoxybenzene.[14][15][16]
-
Regioselective Bromination: The final step is the electrophilic bromination of the aromatic ring. The regiochemical outcome is decisively controlled by the hierarchy of directing group effects. The isopropoxy group is a powerful activating, ortho-, para-directing group. The chloro and fluoro groups are deactivating, ortho-, para-directing groups. The strong activating nature of the isopropoxy group at C2 overwhelmingly directs the incoming electrophile (Br⁺) to the vacant para position (C5). This high degree of selectivity simplifies purification and ensures a high yield of the final product, this compound.[17][18]
III. Detailed Experimental Protocols
Caution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1-Chloro-3-fluoro-2-nitrobenzene
-
Apparatus Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (60 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Reagent Addition: Slowly add 1-chloro-3-fluorobenzene (13.0 g, 0.1 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare the nitrating mixture by carefully adding concentrated sulfuric acid (40 mL) to concentrated nitric acid (10 mL) in a separate flask, pre-chilled in an ice bath. Transfer this mixture to the dropping funnel.
-
Reaction: Add the nitrating mixture dropwise to the reaction flask over 60 minutes, maintaining the internal temperature between 0 and 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield 1-chloro-3-fluoro-2-nitrobenzene.
Step 2: Synthesis of 2-Chloro-6-fluoroaniline
-
Apparatus Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place granulated tin (35.6 g, 0.3 mol).
-
Reagent Addition: Add 1-chloro-3-fluoro-2-nitrobenzene (17.5 g, 0.1 mol) and ethanol (150 mL) to the flask.
-
Reduction: Heat the mixture to a gentle reflux. Slowly add concentrated hydrochloric acid (75 mL) through the top of the condenser in small portions. The reaction is exothermic.
-
Reaction Completion: After the addition of HCl is complete, continue refluxing for 2 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and slowly add 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 10) to precipitate tin hydroxides.
-
Extraction & Purification: Steam distill the mixture to obtain the aniline. Alternatively, extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-chloro-6-fluoroaniline.
Step 3: Synthesis of 2-Chloro-6-fluorophenol
-
Diazotization: Dissolve 2-chloro-6-fluoroaniline (14.5 g, 0.1 mol) in a mixture of concentrated sulfuric acid (20 mL) and water (100 mL) in a 500 mL beaker. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.[4]
-
Hydrolysis: Gently heat the diazonium salt solution to 50-60 °C. The diazonium salt will decompose with the evolution of nitrogen gas to form the phenol.
-
Work-up: After the gas evolution ceases, cool the mixture and extract the product with diethyl ether (3 x 75 mL).
-
Purification: Wash the combined ethereal extracts with 5% sodium bicarbonate solution, then with water. Dry over anhydrous magnesium sulfate. Evaporate the solvent to give crude 2-chloro-6-fluorophenol, which can be further purified by distillation under reduced pressure.
Step 4: Synthesis of 1-Chloro-3-fluoro-2-isopropoxybenzene
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-fluorophenol (14.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (100 mL).
-
Alkylation: Add 2-bromopropane (14.8 g, 0.12 mol) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, filter off the potassium salts and wash them with acetone.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in diethyl ether (100 mL), wash with 5% aqueous NaOH (2 x 30 mL) and then with water (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate and concentrate under vacuum to obtain 1-chloro-3-fluoro-2-isopropoxybenzene.
Step 5: Synthesis of this compound
-
Apparatus Setup: In a 250 mL flask protected from light, dissolve 1-chloro-3-fluoro-2-isopropoxybenzene (18.8 g, 0.1 mol) in glacial acetic acid (75 mL).
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (25 mL) dropwise with stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by GC or TLC).
-
Work-up: Pour the reaction mixture into 500 mL of cold water. Add a small amount of sodium bisulfite solution to quench any unreacted bromine.
-
Extraction & Purification: Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.
IV. Data Summary
| Step | Starting Material | Product | Key Reagents | Expected Outcome |
| 1 | 1-Chloro-3-fluorobenzene | 1-Chloro-3-fluoro-2-nitrobenzene | HNO₃, H₂SO₄ | Yellow solid, high yield |
| 2 | 1-Chloro-3-fluoro-2-nitrobenzene | 2-Chloro-6-fluoroaniline | Sn, HCl | Pale yellow oil or low-melting solid |
| 3 | 2-Chloro-6-fluoroaniline | 2-Chloro-6-fluorophenol | NaNO₂, H₂SO₄; H₂O | Oily liquid, requires purification |
| 4 | 2-Chloro-6-fluorophenol | 1-Chloro-3-fluoro-2-isopropoxybenzene | 2-Bromopropane, K₂CO₃ | Colorless to pale yellow liquid |
| 5 | 1-Chloro-3-fluoro-2-isopropoxybenzene | This compound | Br₂, CH₃COOH | White to off-white solid |
V. References
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). ResearchGate. [Link]
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). American Chemical Society. [Link]
-
The diazotization process. (a) The reaction of aniline (or other aryl...). (n.d.). ResearchGate. [Link]
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Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl. (n.d.). Frontier-Lab. [Link]
-
US4391998A - Production of para-isopropylphenol. (n.d.). Google Patents.
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC. [Link]
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Diazo Replacement Reactions Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
-
Alkylation of phenol with isopropanol over SAPO-11 zeolites. (2025). ResearchGate. [Link]
-
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). ACS Publications. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). Chemical Education Xchange. [Link]
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Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (n.d.). Semantic Scholar. [Link]
-
Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
CN1197785A - Preparation of o-isopropyl phenol. (n.d.). Google Patents.
-
2-BROMO-4-CHLORO-6-FLUOROANILINE, 98%. (n.d.). Research Scientific. [Link]
-
5-bromo-1-chloro-3-fluoro-2-methoxybenzene. (n.d.). MySkinRecipes. [Link]
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2-Bromo-4-chloro-6-fluoroaniline. (n.d.). PubChem. [Link]
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. (2017). ResearchGate. [Link]
-
the halogenation of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: Characterizing a Novel Phenyl Ether Derivative
5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a polysubstituted aromatic compound belonging to the phenyl ether class. Its heavily halogenated core, combined with the flexible isopropoxy group, makes it a molecule of interest for medicinal chemists and materials scientists. Such structures often serve as scaffolds or intermediates in the synthesis of complex target molecules in drug discovery and agrochemicals.[1][2] The specific arrangement of bromo, chloro, and fluoro substituents, along with the ether linkage, imparts a unique electronic and steric profile that can significantly influence molecular interactions, metabolic stability, and overall bioactivity.
A thorough understanding of the physicochemical properties of a compound like this compound is a non-negotiable prerequisite for its rational application in research and development. Properties such as lipophilicity, solubility, and chemical stability are foundational pillars that dictate a molecule's journey through biological systems (ADME - Absorption, Distribution, Metabolism, and Excretion) and its viability as a drug candidate.[3]
This guide provides a comprehensive overview of the core physicochemical properties of this compound. As this appears to be a compound with limited publicly available experimental data, we will focus on high-quality in silico predictions and, most critically, detail the authoritative, field-proven experimental methodologies that must be employed for their empirical validation. This approach ensures that researchers are equipped not just with data, but with the practical, self-validating protocols required for its confirmation, aligning with the rigorous standards of modern drug development.
Molecular Profile and Predicted Physicochemical Properties
The first step in characterizing any new chemical entity is to establish its fundamental molecular properties and generate a robust, computationally-derived physicochemical profile. These predictions, while not a substitute for experimental data, are invaluable for planning experiments and prioritizing synthetic efforts.
Molecular Structure and Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 1820704-11-7[4]
-
Molecular Formula: C₉H₉BrClFO[4]
-
Canonical SMILES: CC(C)OC1=C(C=C(C=C1Cl)Br)F
The structure was used to generate the following physicochemical predictions using established computational models.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 267.52 g/mol [4] | Influences diffusion rates and often correlates with absorption. |
| logP (Octanol/Water Partition Coefficient) | 4.2 ± 0.4 | A key measure of lipophilicity; critical for membrane permeability and absorption.[5] |
| Aqueous Solubility (logS) | -4.5 (0.02 mg/mL) | Poor solubility can be a major hurdle for oral bioavailability.[3] |
| Boiling Point | 269.8 ± 35.0 °C[6] | Relevant for purification and assessing volatility. |
| Density | 1.493 ± 0.06 g/cm³[6] | Basic physical property for formulation and handling. |
| Polar Surface Area (PSA) | 9.23 Ų | Influences hydrogen bonding potential and cell permeation. |
| pKa (most acidic) | No acidic pKa predicted | The molecule lacks readily ionizable protons. |
| pKa (most basic) | -6.2 ± 0.2 (Ether Oxygen) | The ether oxygen is a very weak Lewis base. |
Note: Predicted values were generated using a combination of vendor data and cheminformatics platforms. These require experimental validation.
Core Physicochemical Methodologies: A Practical Guide
The true characterization of this compound requires empirical data. The following sections detail the authoritative protocols for determining its most critical physicochemical properties.
Lipophilicity: The Octanol-Water Partition Coefficient (logP)
Expertise & Causality: Lipophilicity, quantified as logP, is arguably the most important physicochemical parameter in drug discovery. It governs how a compound partitions between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes. A logP in the range of 1-5 is often targeted for orally absorbed drugs. The predicted logP of ~4.2 for this compound suggests high lipophilicity, which could lead to excellent membrane permeability but also potential issues with aqueous solubility, metabolic instability, and off-target binding. Therefore, precise experimental determination is crucial.
The "gold standard" for logP determination is the Shake Flask Method , as outlined in the OECD Guideline for the Testing of Chemicals, Test No. 107.[7][8][9] This method directly measures the partitioning of the compound between two immiscible phases, n-octanol and water, providing a definitive result.
Trustworthiness (Self-Validating Protocol): The protocol's trustworthiness is ensured by several key steps: mutual saturation of the solvents to prevent volume changes, determination of the compound's concentration in both phases, and a mass balance calculation to ensure the total amount of compound recovered is close to the amount initially added.[5]
Experimental Workflow: OECD 107 (Shake Flask Method)
Caption: Workflow for logP determination via the OECD 107 Shake Flask method.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare mutually saturated n-octanol and water phases by shaking them together for 24 hours and allowing them to separate.
-
Test Solution: Prepare a stock solution of the test compound in n-octanol. The final concentration should not exceed 0.01 mol/L in either phase.[8]
-
Partitioning: In a suitable vessel, combine the saturated n-octanol (containing the test compound) and saturated water at a defined volume ratio (e.g., 1:1, 2:1, 1:2). Prepare duplicates for each ratio.[9]
-
Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) until equilibrium is achieved (typically 1-24 hours).
-
Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final result is expressed as logP. The values from the different volume ratios should agree within ± 0.3 log units.[9]
Aqueous Solubility
Expertise & Causality: Solubility is a critical factor for drug absorption. A compound must be in solution to be absorbed across the gut wall. The predicted poor solubility for this compound (logS = -4.5) is a significant red flag for oral drug development.[3] For early-stage discovery, a kinetic solubility assay is the most common method. It measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput biological screens.[10][11] This is distinct from, but often correlates with, thermodynamic solubility, which is a true equilibrium measurement.
Trustworthiness (Self-Validating Protocol): The protocol relies on creating a calibration curve from known concentrations of the compound. The measured concentration of the saturated solution (the filtrate) is then interpolated from this curve. Including low and high solubility control compounds in each run validates the assay's performance.[11]
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for a typical high-throughput kinetic solubility assay.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 50 mM).[12]
-
Assay Plate Preparation: Dispense aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a microtiter plate.[11]
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (final DMSO concentration is typically kept low, e.g., 1-2%).[11]
-
Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow precipitation to reach a pseudo-equilibrium.[13]
-
Separation: Separate the undissolved solid from the solution. This is typically done by filtering the plate through a filter plate with a suitable pore size.[10]
-
Quantification: Analyze the concentration of the compound in the filtrate (the saturated solution) using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared from the DMSO stock.[12]
Chemical Stability: Forced Degradation Studies
Expertise & Causality: A drug molecule must be stable enough to survive manufacturing, storage, and administration. Forced degradation (or stress testing) is a critical study that intentionally exposes the compound to harsh conditions to identify potential degradation pathways and products.[14] This information is essential for developing stability-indicating analytical methods, which are required for formal stability studies. The results guide formulation development, packaging selection, and the definition of storage conditions. The ICH Q1A(R2) guideline provides the regulatory framework for these studies.[15][16][17]
Trustworthiness (Self-Validating Protocol): The protocol's integrity comes from using a validated, stability-indicating HPLC method. This method must be able to separate the intact parent compound from all degradation products, impurities, and excipients. Peak purity analysis (e.g., using a photodiode array detector) is used to confirm that the parent peak is not co-eluting with any degradants. The goal is to achieve a target degradation of 5-20% of the parent compound; too little degradation provides no information, while too much can lead to secondary degradation products that are not relevant.[1][18]
Experimental Workflow: Forced Degradation Study
Caption: Standard stress conditions for a forced degradation study as per ICH guidelines.
Step-by-Step Protocol:
-
Method Development: First, develop a stability-indicating HPLC method capable of resolving the parent compound from potential degradants.
-
Stress Conditions: Expose solutions of the compound (and the solid material for thermal and photostability) to a range of stress conditions as recommended by ICH Q1A.[18]
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60-80°C).[1]
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) under similar temperature conditions.[1]
-
Oxidation: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to high heat (e.g., 80°C).[1]
-
Photostability: Expose the solid and solution to controlled UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[14]
-
-
Time Points: Sample at various time points (e.g., 0, 2, 8, 24 hours) to target 5-20% degradation.
-
Analysis: Analyze the stressed samples against an unstressed control using the stability-indicating HPLC method.
-
Data Interpretation: Quantify the parent peak and any degradation products. Calculate mass balance to ensure all major components are accounted for. Use LC-MS to obtain mass information on the new peaks to help elucidate their structures.[19]
Expected Spectroscopic Profile
While experimental spectra are not available, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for structural confirmation and purity assessment.
-
¹H NMR: The spectrum would be characterized by two aromatic protons, appearing as complex multiplets due to coupling with each other and with the fluorine atom. A septet and a doublet would be expected for the isopropoxy group's CH and CH₃ protons, respectively.
-
¹³C NMR: The spectrum would show nine distinct carbon signals: six for the aromatic ring and three for the isopropoxy group. The carbons bonded to halogens or the oxygen atom would be significantly shifted downfield. Decoupling from both ¹H and ¹⁹F would be necessary to obtain simple singlets for each carbon.[20]
-
¹⁹F NMR: A single resonance would be observed for the fluorine atom, likely showing coupling to the adjacent aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This pattern is a definitive signature for confirming the elemental composition.
Safety and Handling
As a halogenated aromatic compound, this compound should be handled with appropriate care, assuming it may be toxic and irritant until proven otherwise.
-
General Precautions: Handle only in a well-ventilated area, preferably within a chemical fume hood.[21] Avoid inhalation of vapors and contact with skin and eyes.[22]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Fire Safety: While not highly flammable, organic compounds can burn. Keep away from open flames and sources of ignition.[23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
This compound presents the profile of a highly lipophilic and poorly soluble compound, based on robust computational predictions. While these characteristics suggest potential challenges for its use in biological systems, particularly regarding bioavailability, they also highlight its potential as a scaffold for probes or intermediates where such properties are desirable. This technical guide has outlined the critical importance of experimentally verifying these predicted properties. By adhering to authoritative, internationally recognized protocols such as the OECD 107 for logP determination and ICH Q1A guidelines for stability testing, researchers can generate the reliable, high-quality data necessary to make informed decisions in the drug discovery and development process. The provided workflows serve as a blueprint for the rigorous and self-validating characterization required to unlock the full potential of this and other novel chemical entities.
References
-
ICH. (2025). ICH Q1A (R2): Defines long-term, intermediate, and accelerated stability studies for new drugs. AMSbiopharma. Available from: [Link]
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RAPS. (2025). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. Available from: [Link]
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available from: [Link]
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OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Available from: [Link]
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OCHEM. (n.d.). Online Chemical Modeling Environment. Available from: [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
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ChemBK. (n.d.). This compound. Available from: [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
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Chemaxon. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Available from: [Link]
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PSEforSPEED. (n.d.). Chemical Properties on Demand. Available from: [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]
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Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Available from: [Link]
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Propersea. (n.d.). Property Prediction. Available from: [Link]
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ILO. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]
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Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Available from: [Link]
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Patel, Y. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link]
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ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]
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Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. Available from: [Link]
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Spycher, S., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Agricultural and Food Chemistry, 68(9), 2617-2626. Available from: [Link]
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An In-depth Technical Guide to 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine, a chlorine, and a fluorine atom, alongside an isopropoxy group, offers multiple reactive sites for tailored molecular elaboration. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway, its physicochemical properties, analytical characterization, potential applications in drug discovery, and essential safety and handling information. The strategic placement of its functional groups makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1]
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1820704-11-7 | [2] |
| Molecular Formula | C₉H₉BrClFO | [2] |
| Molar Mass | 267.52 g/mol | [2] |
| Appearance | Predicted: Colorless to light yellow liquid or low melting solid | N/A |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | N/A |
| Boiling Point | Predicted: Elevated due to halogenation and molecular weight | N/A |
| Melting Point | Predicted: Dependent on crystalline form | N/A |
dot
Caption: Proposed Synthetic Workflow.
Step-by-Step Methodology
Step 1: Diazotization of 2-Bromo-4-chloro-6-fluoroaniline
The synthesis initiates with the diazotization of 2-bromo-4-chloro-6-fluoroaniline. This classic reaction transforms the primary amine into a diazonium salt, a versatile intermediate for subsequent nucleophilic substitution reactions.
-
Protocol: To a cooled (0-5 °C) solution of 2-bromo-4-chloro-6-fluoroaniline in a suitable acidic medium (e.g., aqueous sulfuric acid), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer-type Iodination
The resulting diazonium salt is then subjected to a Sandmeyer-type reaction to introduce an iodine atom at the 2-position. Iodine is introduced at this stage as it can be later displaced by the isopropoxy group.
-
Protocol: The cold diazonium salt solution is added portion-wise to a solution of potassium iodide. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The crude product, 4-bromo-2-chloro-1-fluoro-5-iodobenzene, is then extracted with an organic solvent.
Step 3: Nucleophilic Aromatic Substitution for Isopropylation
The introduction of the isopropoxy group is achieved via a nucleophilic aromatic substitution reaction, displacing the iodine atom.
-
Protocol: The iodinated intermediate is dissolved in a suitable solvent like isopropyl alcohol, and a strong base such as sodium hydride is added portion-wise at room temperature. The reaction mixture is then heated to facilitate the substitution. The progress of the reaction can be monitored by TLC or GC-MS.
Step 4: Workup and Purification
Upon completion of the reaction, a standard aqueous workup is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified using an appropriate technique, such as column chromatography or distillation under reduced pressure, to yield the final product, this compound.
Analytical Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a septet for the methine proton of the isopropoxy group and a doublet for the six methyl protons. The aromatic region would display signals corresponding to the two protons on the benzene ring, with coupling patterns influenced by the adjacent fluorine, bromine, and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the nine carbon atoms. The carbons attached to the halogens and the oxygen atom will show characteristic chemical shifts. The isopropoxy group will have two signals corresponding to the methine and methyl carbons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom. Fragmentation patterns would likely involve the loss of the isopropoxy group and the halogen atoms.
Applications in Drug Discovery
Polysubstituted aromatic compounds are crucial scaffolds in medicinal chemistry due to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. [3]this compound, with its multiple points for diversification, is a prime candidate for the synthesis of libraries of compounds for high-throughput screening.
Role as a Scaffold for Kinase Inhibitors
The structural motif of substituted alkoxybenzenes is prevalent in a number of kinase inhibitors. [4][5][6]The isopropoxy group can engage in hydrogen bonding or hydrophobic interactions within the ATP-binding pocket of kinases, while the halogenated benzene ring can be further functionalized to enhance potency and selectivity. The bromine and chlorine atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. [7]
dot
Caption: Potential role as a scaffold in kinase inhibitor design.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from structurally related halogenated and alkoxy-substituted aromatic compounds. [8][9][10]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Fire Safety: The compound is likely combustible. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide, or foam).
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical intermediate with considerable potential for the synthesis of complex organic molecules. Its polysubstituted nature provides a versatile platform for the generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from related structures. As with any chemical, proper safety precautions are paramount during its handling and use.
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structure elucidation of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
An In-depth Technical Guide for the Structure Elucidation of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Preamble: The Imperative of Unambiguous Structural Verification
Molecular Dossier & The Analytical Challenge
Before embarking on experimental analysis, we consolidate the known information for the target compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrClFO | [2] |
| CAS Number | 1820704-11-7 | [2] |
| Average Molecular Weight | 267.52 g/mol | [3] |
| Monoisotopic Mass | 265.95093 u | [3] |
| Proposed Structure | N/A |
The analytical challenge lies in confirming the 1,2,3,5-substitution pattern on the benzene ring and verifying the connectivity of the isopropoxy group, distinguishing it from all other possible isomers.
An Integrated Spectroscopic Strategy
A robust elucidation relies on an integrated approach where each technique provides a unique piece of the structural puzzle.[4] The overall workflow is a logical progression from establishing the elemental composition to mapping the precise atomic connectivity.
Caption: Overall workflow for structure elucidation.
Part 1: Mass Spectrometry - Confirming Composition and Halogen Presence
Expertise & Experience: The first and most critical step is to verify the molecular formula. High-resolution mass spectrometry (HRMS) is superior to elemental analysis for this purpose as it provides the exact mass, allowing for the calculation of a unique elemental formula. Furthermore, the presence of both bromine and chlorine provides a highly characteristic isotopic signature that serves as an immediate, built-in validation of the compound's identity.[5]
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol (HPLC grade). Further dilute to a final concentration of 1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive (to observe [M+H]⁺)
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3500 V
-
Source Temperature: 120 °C
-
Data Acquisition: Centroid mode, with an internal calibrant (e.g., Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene) for mass accuracy correction.
-
Trustworthiness (Self-Validation): The trustworthiness of the MS data hinges on the distinct isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[6][7] The combination of these two halogens creates a unique "M, M+2, M+4" pattern in the molecular ion cluster that is mathematically predictable and serves as a fingerprint.
Expected Results & Data Presentation
The protonated molecule [M+H]⁺ is expected. The monoisotopic mass of C₉H₉BrClFO is 265.95093 u. The observed exact mass should be within 5 ppm of the theoretical mass for [C₉H₁₀BrClFO]⁺ (266.95876 u).
Table 1: Predicted Isotopic Distribution for the [M+H]⁺ Ion Cluster
| Ion | m/z (Theoretical) | Isotope Combination | Relative Abundance (%) |
| [M+H]⁺ | 266.9588 | ⁷⁹Br, ³⁵Cl | 100.0 |
| [M+2+H]⁺ | 268.9558 | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | 129.7 |
| [M+4+H]⁺ | 270.9529 | ⁸¹Br, ³⁷Cl | 32.1 |
The observation of this specific cluster, with both the correct m/z values and relative abundances, provides high confidence in the elemental formula.
Part 2: Infrared Spectroscopy - Functional Group Identification
Expertise & Experience: While NMR and MS provide the core structural data, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.[8][9] For this molecule, we are looking for evidence of the aromatic ring, the C-O-C ether linkage, and aliphatic C-H bonds of the isopropyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solvent-free sample of the compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Lower the ATR press and apply consistent pressure to the sample. Collect the spectrum over a range of 4000-500 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Trustworthiness (Self-Validation): The validation of FTIR data comes from the consistency of observed peaks with established correlation charts for functional groups. The absence of strong, broad peaks around 3200-3600 cm⁻¹ (O-H) or sharp peaks around 1700 cm⁻¹ (C=O) is equally important, as it rules out isomeric impurities or degradation products like phenols or ketones.
Expected Absorptions
-
~3100-3000 cm⁻¹: Aromatic C-H stretching. These are typically weaker than aliphatic C-H stretches.[10][11]
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.[12]
-
~1250-1050 cm⁻¹: A strong, characteristic C-O-C (aryl-alkyl ether) asymmetric stretching vibration.[13]
-
Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations, though these can be difficult to assign definitively in the fingerprint region.
Part 3: Nuclear Magnetic Resonance - The Definitive Connectivity Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[14][15] A multi-pronged NMR strategy, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments, is essential to solve this structure definitively. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a suitable starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) may be used if solubility is an issue.
Experimental Protocol: General NMR Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition: Perform standard ¹H, ¹³C{¹H}, and ¹⁹F acquisitions, followed by 2D experiments (COSY, HSQC, HMBC). Ensure sufficient scans for a good signal-to-noise ratio, particularly for ¹³C and HMBC spectra.
¹H NMR: Proton Environment and Neighbors
Expected Results: The ¹H NMR spectrum will account for all 9 protons in the molecule.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Key Couplings (J, Hz) | Rationale |
| H-4 | ~7.0-7.3 | Doublet of Doublets (dd) | 1H | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Ortho to Fluorine, Meta to H-6. |
| H-6 | ~6.8-7.1 | Doublet of Doublets (dd) | 1H | ⁵J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 Hz | Ortho to Chlorine, Meta to H-4. |
| -CH(CH₃)₂ | ~4.2-4.6 | Septet | 1H | ³J(H-H) ≈ 6-7 Hz | Deshielded by adjacent ether oxygen.[16] |
| -CH(CH ₃)₂ | ~1.3-1.5 | Doublet | 6H | ³J(H-H) ≈ 6-7 Hz | Standard alkyl region. |
¹³C NMR: The Carbon Skeleton
Expected Results: Due to the lack of symmetry, all 9 carbon atoms are unique and should produce 9 distinct signals in the proton-decoupled ¹³C spectrum. A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.[17]
Table 3: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Shift (δ, ppm) | Expected ¹³C-¹⁹F Coupling | Rationale |
| C-3 (C-F) | 155-160 | Large ¹J(C-F) ≈ 240-250 Hz | Directly attached to highly electronegative F. |
| C-2 (C-O) | 145-150 | ²J(C-F) ≈ 10-15 Hz | Attached to ether oxygen, ortho to F. |
| C-1 (C-Cl) | 125-130 | ³J(C-F) ≈ 3-5 Hz | Attached to Cl, meta to F. |
| C-5 (C-Br) | 115-120 | ³J(C-F) ≈ 3-5 Hz | Attached to Br, meta to F. |
| C-4 | 118-124 | ²J(C-F) ≈ 20-25 Hz | Aromatic CH, ortho to F. |
| C-6 | 110-115 | ⁴J(C-F) ≈ 1-3 Hz | Aromatic CH, para to F. |
| C H(CH₃)₂ | 70-75 | - | Ether alkyl carbon, deshielded.[13] |
| -CH(C H₃)₂ | 20-25 | - | Standard alkyl region. |
¹⁹F NMR: The Fluorine Perspective
Expected Results: The ¹⁹F NMR will show a single resonance. Its multiplicity will confirm its neighbors. It should appear as a doublet of doublets due to coupling to the ortho proton (H-4) and the meta proton (H-6). The observation of this specific splitting pattern is a strong confirmation of the substitution pattern.
2D NMR: Assembling the Puzzle
Expertise & Experience: While 1D spectra provide the pieces, 2D correlation spectra (COSY, HSQC, HMBC) provide the instructions for assembling them.[18] This is the most authoritative part of the elucidation process.
-
COSY (Correlation Spectroscopy): Will show a correlation between the isopropyl methine proton [-CH(CH₃)₂] and the methyl protons [-CH(CH ₃)₂]. It will also show a weak correlation between the two aromatic protons (H-4 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton to the carbon it is attached to. This allows for the unambiguous assignment of the H-4, H-6, -CH, and -CH₃ carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the final connectivity across multiple bonds (typically 2 or 3 bonds). The following correlations would be definitive proof of the proposed structure.
Caption: Key HMBC correlations confirming connectivity.
Trustworthiness (Self-Validation): The crucial HMBC correlation is from the isopropyl methine proton (-CH ) to the C-2 carbon of the aromatic ring. This unequivocally proves the isopropoxy group is attached at position 2. Further correlations from H-4 to C-2 and C-3, and from H-6 to C-2, lock in the substitution pattern around the ether linkage.
Part 4: Data Synthesis and Final Confirmation
The structure of this compound is confirmed by the collective, mutually reinforcing evidence:
-
HRMS confirmed the elemental formula C₉H₉BrClFO via exact mass measurement and the characteristic isotopic pattern for one Br and one Cl atom.
-
FTIR confirmed the presence of an aromatic ring, an aryl-alkyl ether linkage, and aliphatic C-H bonds, while confirming the absence of other functional groups like hydroxyl or carbonyl.
-
¹H, ¹³C, and ¹⁹F NMR provided the correct number of signals for all unique nuclei. The chemical shifts, integrations, and coupling constants (including H-F and C-F) are all consistent with the proposed electronic environment of the substituted aromatic ring and the isopropoxy group.
-
2D NMR (COSY, HSQC, HMBC) provided the definitive, unambiguous map of atomic connectivity, linking the isopropoxy group to C-2 and confirming the relative positions of the aromatic protons and halogen substituents.
This multi-technique approach provides a self-validating dataset that leaves no ambiguity in the final structural assignment.
References
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Navigating the Synthesis and Supply of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene: A Technical Guide for Advanced Pharmaceutical Research
For Immediate Release
This technical guide provides an in-depth analysis of the commercial availability, synthesis, and strategic applications of the highly functionalized aromatic building block, 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data to inform procurement, synthetic strategy, and application in the pursuit of novel therapeutics.
Executive Summary: A Key Intermediate in Modern Medicinal Chemistry
This compound is a uniquely substituted aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its distinct arrangement of electron-withdrawing and donating groups, coupled with multiple reactive sites, offers a versatile platform for constructing elaborate molecular architectures. This guide will elucidate the commercial landscape for this compound, outline a plausible and detailed synthetic pathway based on established chemical principles, and discuss its potential applications in drug discovery.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent for research and development purposes, ensuring a stable supply for ongoing discovery programs.
| Property | Value | Source |
| CAS Number | 1820704-11-7 | [2] |
| Molecular Formula | C₉H₉BrClFO | [2] |
| Molar Mass | 267.52 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | Typically ≥98.0% | [3] |
Confirmed Suppliers:
-
Shanghai Amole Biotechnology Co., Ltd.[2]
-
Shanghai Yuanye Bio-Technology Co., Ltd.[2]
-
Alchimica[4]
-
Fluorochem[5]
Strategic Synthesis: A Multi-step Approach
While specific, proprietary synthesis routes for this compound may vary between suppliers, a plausible and efficient pathway can be constructed based on established methodologies for polysubstituted benzene rings. The following proposed synthesis is informed by patent literature detailing the preparation of structurally related compounds, such as 5-bromo-1,3-dichloro-2-fluoro-benzene.[6][7]
The overarching strategy involves a multi-step sequence, likely commencing with a commercially available, less substituted aromatic precursor. The order of substituent introduction is critical and is dictated by the directing effects of the existing groups on the aromatic ring.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a scientifically informed projection for the synthesis of this compound, adapted from known procedures for similar molecules.
Step 1: Reduction of 1,3-Dichloro-2-fluoro-4-nitrobenzene to 2,4-Dichloro-3-fluoroaniline
-
Rationale: The initial step involves the reduction of a nitro group to an amine. This is a standard transformation that provides an amino group, a versatile handle for subsequent reactions.
-
Procedure:
-
To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Add a solution of 1,3-dichloro-2-fluoro-4-nitrobenzene in ethanol dropwise over a period of 1-2 hours.
-
Maintain reflux for an additional 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2,4-dichloro-3-fluoroaniline.
-
Step 2: Bromination of 2,4-Dichloro-3-fluoroaniline to 6-Bromo-2,4-dichloro-3-fluoroaniline
-
Rationale: The amino group of the aniline derivative is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the para position is blocked, and one ortho position is sterically hindered, leading to selective bromination at the other ortho position.
-
Procedure:
-
Dissolve 2,4-dichloro-3-fluoroaniline in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent.
-
Stir the reaction at low temperature for 2-4 hours, monitoring for the consumption of the starting material.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain 6-bromo-2,4-dichloro-3-fluoroaniline.
-
Step 3: Diazotization and Reduction to 5-Bromo-1,3-dichloro-2-fluorobenzene
-
Rationale: This step removes the amino group via a Sandmeyer-type reaction. Diazotization followed by reduction with an agent like hypophosphorous acid is a classic method for deamination.
-
Procedure:
-
Suspend 6-bromo-2,4-dichloro-3-fluoroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, cool a solution of hypophosphorous acid and add the diazonium salt solution slowly.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Extract the product with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify by distillation or chromatography to yield 5-bromo-1,3-dichloro-2-fluorobenzene.
-
Step 4: Nucleophilic Aromatic Substitution (SNAr) to Yield this compound
-
Rationale: The final step involves the introduction of the isopropoxy group. The electron-withdrawing effects of the halogens activate the ring towards nucleophilic aromatic substitution. The chlorine atom ortho to the fluorine is the most likely site of substitution due to the activating effect of the fluorine.
-
Procedure:
-
To a solution of isopropyl alcohol, add a strong base such as sodium hydride or potassium tert-butoxide at 0 °C to form the isopropoxide nucleophile.
-
Add a solution of 5-bromo-1,3-dichloro-2-fluorobenzene in a polar aprotic solvent like DMF or THF.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-8 hours, monitoring by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, purify the final product by column chromatography to afford this compound.
-
Applications in Drug Discovery and Development
Halogenated aromatic compounds are pivotal in medicinal chemistry. The presence of bromine, chlorine, and fluorine in this compound offers several advantages:
-
Modulation of Physicochemical Properties: The halogens can fine-tune the lipophilicity, metabolic stability, and binding affinity of a drug candidate.
-
Orthogonal Reactivity: The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Caption: Versatility of the bromo-substituent in cross-coupling reactions.
-
Metabolic Blocking: The strategic placement of a fluorine atom can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug.
This compound is an ideal starting material for the synthesis of inhibitors of kinases, proteases, and other enzyme targets, as well as for the development of novel agrochemicals.[1]
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a commercially accessible and highly valuable building block for the synthesis of novel and complex organic molecules. Its rich functionality and predictable reactivity make it a powerful tool for medicinal chemists and drug discovery scientists. The synthetic route outlined in this guide, based on established chemical principles, provides a framework for the laboratory-scale preparation of this and related compounds. The strategic application of this intermediate will undoubtedly continue to contribute to the advancement of pharmaceutical and agrochemical research.
References
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Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Google Patents.
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5-bromo-1-chloro-3-fluoro-2-methoxybenzene - MySkinRecipes.
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process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - WIPO Patentscope.
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Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ChemRxiv.
-
The Crucial Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Synthesis.
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WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents.
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This compound - ChemBK.
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PROCESS FOR THE PREPARATION OF 5-BROMO-1,2,3-TRICHLOROBENZENE - European Patent Office - EP 3207008 B1 - EPO.
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US20220017439A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
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Process for the preparation of aromatic fluoro compounds - Justia Patents.
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1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene - Fluorochem.
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1-Bromo-5-chloro-2-fluoro-3-propan-2-yloxybenzene - Guidechem.
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1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem.
-
5-Bromo-1-chloro-3-fluoro-2-prop-1-ynylbenzene | C9H5BrClF | CID 177797720 - PubChem.
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1-broMo-3-fluoro-5-isopropoxybenzene synthesis - ChemicalBook.
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This compound (1 x 1 g) | Alchimica.
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5-Bromo-1-chloro-3-fluoro-2-iodo-benzene - PubChem.
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16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts.
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5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed.
-
Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ResearchGate.
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Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
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An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene, a halogenated aromatic ether with significant potential as a building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule imparts specific reactivity that can be strategically exploited in the synthesis of complex molecular architectures. This document outlines the essential safety protocols, handling procedures, and potential applications of this compound, grounded in established chemical principles and data from analogous structures.
Compound Identification and Physicochemical Properties
This compound is a polyhalogenated aromatic ether. Its structure is characterized by a benzene ring substituted with a bromine atom, a chlorine atom, a fluorine atom, and an isopropoxy group. This combination of electron-withdrawing halogens and an electron-donating isopropoxy group creates a unique electronic and steric environment, influencing its reactivity and potential applications.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrClFO | [1], [2] |
| Molecular Weight | 267.52 g/mol | [1], [2] |
| CAS Number | 1820704-11-7, 1881332-61-1 | [1], [2] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
Hazard Identification and General Precautions
Expected Hazards:
GHS Pictograms (Anticipated):
Caption: Anticipated GHS pictogram for irritant/harmful compounds.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Safe Handling and Storage
Engineering Controls
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes.
Storage
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]
Reactivity Profile and Synthetic Utility
The reactivity of this compound is governed by the interplay of its substituents.
-
Isopropoxy Group: This is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
-
Halogens (Br, Cl, F): These are electron-withdrawing groups that deactivate the ring towards electrophilic substitution but are also ortho, para-directing.
This substitution pattern makes the compound a versatile intermediate for various transformations:
-
Cross-Coupling Reactions: The bromine and chlorine atoms can serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. The differential reactivity of C-Br and C-Cl bonds may allow for site-selective functionalization.
-
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the halogens can facilitate SNA_r reactions under appropriate conditions.
-
Directed Ortho-Metalation (DoM): The isopropoxy group can potentially direct metalation to the adjacent ortho position, enabling further functionalization.
Caption: Potential reaction pathways for this compound.
Plausible Synthetic Protocol
A plausible synthetic route to this compound could involve the O-alkylation of a corresponding phenol precursor.
Step 1: Synthesis of 5-Bromo-1-chloro-3-fluoro-2-nitrophenol
Starting from a commercially available dihalogenated aniline, a series of reactions including diazotization, nitration, and hydrolysis could yield the phenol intermediate.
Step 2: O-Alkylation to form this compound
Methodology:
-
To a solution of 5-bromo-1-chloro-3-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture at reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
2-Bromopropane: The alkylating agent that introduces the isopropoxy group via an S_N2 reaction.
-
Acetone/DMF: Polar aprotic solvents that are suitable for S_N2 reactions.
Applications in Drug Discovery and Development
Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[8] The unique substitution pattern of this compound makes it a valuable intermediate for creating complex molecules with potential biological activity.[8] The presence of multiple halogen atoms allows for the systematic exploration of structure-activity relationships (SAR) by selectively modifying each position. This compound could be a key precursor in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents.
Disposal Considerations
Waste containing this compound should be treated as hazardous waste.
Recommended Disposal Methods:
-
Neutralization: For small spills, a reducing agent such as sodium bisulfite or sodium thiosulfate can be used to convert the bromine to less harmful bromide ions.[9]
-
Incineration: The compound can be disposed of by incineration at a licensed hazardous waste facility equipped with appropriate emission controls to handle halogenated byproducts.[9]
-
Professional Disposal: It is highly recommended to use a registered hazardous waste disposal service for the management of this compound.[9]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of water. If skin irritation occurs, get medical advice/attention.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Swallowed: Rinse mouth. Get medical advice/attention.[5]
References
-
5-Bromo-1-chloro-3-fluoro-2-iodo-benzene - PubChem. National Center for Biotechnology Information. [Link]
-
This compound - ChemBK. [Link]
-
Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. [Link]
-
Protonation of gaseous halogenated phenols and anisoles and its interpretation using DFT-based local reactivity indices - Lirias - KU Leuven. [Link]
-
This compound [ 1820704-11-7 ]. SACTG | King-Pharm. [Link]
-
1820704-11-7 this compound. SACTG | King-Pharm. [Link]
-
1 - SAFETY DATA SHEET. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - MDPI. [Link]
-
5-bromo-1-chloro-3-fluoro-2-methoxybenzene - MySkinRecipes. [Link]
-
Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. [Link]
-
S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis - ChemRxiv. [Link]
-
Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - RSC Publishing. [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene in Organic Solvents
For Immediate Release
[City, State] – January 20, 2026 – In the intricate world of pharmaceutical and materials science, understanding the solubility of novel chemical entities is a cornerstone of development. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the solubility characteristics of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene, a halogenated aromatic ether with potential applications in various fields. Due to the limited availability of direct experimental data for this specific compound, this guide provides a robust framework for predicting and experimentally determining its solubility in common organic solvents.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. For this compound, the following properties are known or can be reliably estimated:
| Property | Value | Source/Method |
| Molecular Formula | C9H9BrClFO | - |
| Molecular Weight | 267.52 g/mol | [ChemBK[1], Guidechem[2]] |
| Predicted Boiling Point | 269.8±35.0 °C | ChemicalBook[3] |
| Predicted Density | 1.493±0.1 g/cm3 | ChemicalBook[3] |
| Predicted LogP | ~4.1 | Estimation based on similar structures[4] |
| Physical State at STP | Solid (predicted) | Based on high molecular weight and halogenation |
The presence of multiple halogens (Bromine, Chlorine, Fluorine) and an ether linkage contributes to a complex electronic and steric profile. The high degree of halogenation suggests that the molecule will exhibit significant van der Waals forces and some dipole-dipole interactions. The isopropoxy group introduces a degree of flexibility and a potential site for hydrogen bonding, albeit weak. The predicted high LogP value indicates a lipophilic or non-polar character, suggesting a preference for organic solvents over aqueous media.
Theoretical Framework for Solubility Prediction: "Like Dissolves Like" and Hansen Solubility Parameters
In the absence of empirical solubility data, theoretical models provide a powerful tool for solvent selection. The age-old principle of "like dissolves like" serves as a foundational concept, suggesting that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
A more quantitative approach is offered by the Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy density of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Arising from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Arising from hydrogen bond formation.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution.
While the specific HSP for this compound are not experimentally determined, they can be estimated using group contribution methods. Given its structure, it is expected to have a moderately high δD due to the presence of heavy halogens and the aromatic ring, a moderate δP from the C-X and C-O bonds, and a low δH.
Visualizing Solubility Prediction
The following diagram illustrates the workflow for predicting solubility based on physicochemical properties and theoretical models.
Caption: A workflow for predicting the solubility of a compound in various solvents.
Hansen Solubility Parameters of Common Organic Solvents
To aid in the theoretical prediction of solubility, the following table provides the Hansen Solubility Parameters for a range of common organic solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Non-Polar Solvents | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Polar Aprotic Solvents | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Polar Protic Solvents | |||
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
Data compiled from various sources.
Based on the predicted non-polar to moderately polar nature of this compound, solvents such as toluene, chloroform, and dichloromethane are anticipated to be good candidates for solubilization. Polar aprotic solvents like ethyl acetate and acetone may also show reasonable solubility. High polarity protic solvents like methanol and ethanol are expected to be poorer solvents.
Experimental Determination of Solubility: A Self-Validating Protocol
Theoretical predictions provide a valuable starting point, but experimental verification is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5] This protocol is designed to be self-validating, ensuring accuracy and reproducibility.
Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (high purity, HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of the solute and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of the solute to a scintillation vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Accurately add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended. Preliminary experiments can be conducted to determine the time to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration until it remains constant.
-
-
Sample Collection and Preparation for Analysis:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
-
Analysis:
-
Analyze the calibration standards and the prepared samples by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the solute in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: A step-by-step workflow for the shake-flask solubility determination method.
Conclusion and Future Directions
While direct experimental data on the solubility of this compound is not yet publicly available, this guide provides a comprehensive framework for both predicting and experimentally determining its behavior in organic solvents. The application of theoretical models such as Hansen Solubility Parameters, combined with the rigorous and self-validating shake-flask method, empowers researchers to confidently navigate the solution landscape for this and other novel compounds. Future work should focus on the experimental determination of the physicochemical properties and solubility of this compound in a diverse range of solvents to build a comprehensive empirical database.
References
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Babu, R., & He, Y. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(10), 1495-1519. [Link][5]
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ChemBK. (n.d.). This compound. Retrieved January 20, 2026, from [Link][1]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
PubChem. (n.d.). 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Retrieved January 20, 2026, from [Link][6]
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- 5. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
The Synthetic Chemist's Guide to 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene: Application Notes and Protocols
Introduction: Unlocking the Potential of a Polysubstituted Aromatic Building Block
In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules that drive innovation in pharmaceuticals, agrochemicals, and materials science. 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a uniquely substituted aromatic building block, offering a rich platform for selective chemical transformations. The interplay of its electronically distinct halogen substituents (bromo, chloro, and fluoro) and the sterically influencing isopropoxy group provides chemists with a powerful tool for directed synthesis.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in key synthetic transformations. We will delve into the principles of its reactivity, focusing on chemoselective cross-coupling and metallation strategies. The protocols described herein are designed to be self-validating, grounded in established mechanistic principles to ensure reproducibility and success in your synthetic endeavors.
Molecular Profile and Strategic Considerations
The reactivity of this compound is dictated by the electronic and steric properties of its substituents. Understanding these influences is critical for predicting and controlling reaction outcomes.
| Substituent | Position | Electronic Effect | Steric Effect | Reactivity Highlights |
| Bromo | 5 | Inductive: -I (electron-withdrawing) | Moderate | Primary site for oxidative addition in Pd-catalyzed cross-coupling. |
| Chloro | 1 | Inductive: -I (electron-withdrawing) | Moderate | Less reactive than the bromo group in cross-coupling reactions. |
| Fluoro | 3 | Inductive: -I (strong); Mesomeric: +M (weak) | Small | Generally unreactive in cross-coupling; directs ortho-lithiation. |
| Isopropoxy | 2 | Inductive: -I; Mesomeric: +M (strong) | Bulky | Sterically hinders the adjacent chloro and fluoro groups; ortho-directing for metallation. |
Chemoselectivity: The significant difference in the bond dissociation energies of C-Br and C-Cl bonds is the cornerstone of chemoselective functionalization. In palladium-catalyzed reactions, the C-Br bond will undergo oxidative addition preferentially, allowing for selective modification at the 5-position while leaving the C-Cl bond intact for subsequent transformations.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl motifs. For this compound, this reaction provides a strategic entry point to introduce diverse aryl or vinyl substituents at the 5-position.
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed for the selective coupling of an arylboronic acid at the C5-Br position.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 267.52 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Catalyst: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. For more challenging substrates, or to improve reaction kinetics, consider using more advanced catalyst systems such as [PdCl₂(dppf)] or a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos or XPhos.
-
Base: Potassium carbonate is a moderately strong base suitable for most Suzuki couplings. For less reactive boronic acids, a stronger base like cesium carbonate or potassium phosphate may be beneficial.
-
Solvent: The dioxane/water system is effective for dissolving both the organic and inorganic reagents. Other solvent systems like toluene/water or DMF/water can also be employed.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines. This transformation is of particular importance in medicinal chemistry, where the arylamine moiety is a common pharmacophore.
Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol details the selective amination at the C5-Br position with a representative secondary amine, morpholine.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 267.52 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Catalyst Pre-formation: In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.) and XPhos (0.08 mmol, 0.08 equiv.) in toluene (2 mL). Stir for 10 minutes.
-
Reagent Addition: To the Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.) and the catalyst solution.
-
Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 10 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Causality and Optimization:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides and bromides. The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine and facilitating the formation of the palladium-amido complex.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.
Application 3: Directed ortho-Metallation and Trapping with Electrophiles
The isopropoxy and fluoro groups can act as directing groups for ortho-lithiation, allowing for functionalization adjacent to these substituents. The bulky isopropoxy group at position 2 and the fluoro group at position 3 create a specific electronic and steric environment. While the isopropoxy group is a strong directing group, the fluorine can also direct lithiation. The outcome will depend on the specific base and reaction conditions used.
Protocol: Lithiation and Borylation
This protocol outlines a potential pathway for lithiation followed by trapping with a boronic ester to generate a valuable boronate intermediate.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 267.52 | 1.0 | 1.0 |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 1.1 | 1.1 |
| Triisopropyl borate | 188.08 | 1.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under argon, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 mmol, 1.1 equiv.) dropwise over 10 minutes. Stir the solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 mmol, 1.5 equiv.) dropwise.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Dilute with diethyl ether (20 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting boronic ester can often be used in the next step without further purification or can be purified by chromatography.
Causality and Mechanistic Considerations:
-
Regioselectivity: The position of lithiation is directed by the ortho-directing groups. The isopropoxy group is a powerful directing group, which would favor lithiation at the C-1 or C-3 position. However, these positions are already substituted. The fluoro group at C-3 is also an ortho-directing group, potentially leading to lithiation at C-4. The regiochemical outcome may be a mixture and would require experimental verification.
-
Halogen-Metal Exchange: A potential side reaction is halogen-metal exchange at the C-Br position. Using n-BuLi at low temperatures minimizes this, but with more reactive organolithiums like sec-BuLi or tert-BuLi, this pathway becomes more likely.
-
Electrophile: Triisopropyl borate is an effective electrophile for trapping the organolithium intermediate to form a boronic ester, which is a versatile synthetic handle for subsequent Suzuki-Miyaura couplings.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations discussed.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Buchwald-Hartwig amination workflow.
Caption: Lithiation-borylation workflow.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere using appropriate syringe techniques.
-
Bases: Sodium tert-butoxide is corrosive and moisture-sensitive.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for a range of selective transformations, providing access to complex molecular architectures. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-borylation serve as a robust foundation for researchers and drug development professionals to unlock the synthetic potential of this compound. By understanding the underlying principles of reactivity and carefully controlling reaction conditions, chemists can effectively leverage this reagent to advance their synthetic programs.
References
Application Notes and Protocols: 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene in Medicinal Chemistry
Introduction: A Multifunctional Scaffold for Modern Drug Discovery
5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene (CAS No. 1820704-11-7) is a densely functionalized aromatic building block with significant potential in medicinal chemistry.[1][2] Its unique substitution pattern offers a confluence of steric and electronic properties that can be strategically exploited in the synthesis of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.[3][4][5] This document serves as a guide for researchers, providing insights into the strategic application of this building block and detailed protocols for its derivatization.
The strategic placement of three distinct halogen atoms—bromine, chlorine, and fluorine—provides multiple, orthogonal handles for sequential cross-coupling reactions. The differential reactivity of these halogens (typically I > Br > Cl) under palladium-catalyzed conditions allows for selective and controlled elaboration of the benzene core.[6] The fluorine atom can modulate the pKa of adjacent functionalities and engage in favorable hydrogen bond interactions within protein binding sites.[7] Furthermore, the bulky isopropoxy group provides steric shielding, influencing the conformation of the molecule and potentially enhancing binding affinity to target proteins by occupying hydrophobic pockets.[8][9]
Strategic Value in Medicinal Chemistry
The arrangement of substituents on the this compound ring makes it a valuable starting material for several reasons:
-
Vectorial Synthesis: The distinct electronic environments of the bromo and chloro substituents allow for selective functionalization. The bromo group is generally more reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of a first diversity element at the 5-position. Subsequent, more forcing conditions can then be used to modify the 1-position.
-
Access to Novel Chemical Space: The trifunctionalized core allows for the creation of three-dimensional molecules from a flat aromatic starting material. This is crucial for moving beyond "flatland" and improving the physicochemical properties of drug candidates.
-
Modulation of Physicochemical Properties: The fluorine and isopropoxy groups are known to influence key drug-like properties. Fluorine can enhance metabolic stability and binding affinity, while the isopropoxy group can increase lipophilicity and fill hydrophobic pockets in protein targets.[7][8][9]
-
Kinase Inhibitor Scaffolds: Many potent kinase inhibitors feature a polysubstituted aromatic core that engages in key interactions within the ATP-binding site.[3][5][10][11] The subject building block is an ideal starting point for the synthesis of such compounds.
Synthetic Transformations and Protocols
The primary utility of this compound lies in its capacity to undergo a variety of cross-coupling and functionalization reactions. Below are detailed protocols for key transformations.
Protocol 1: Suzuki-Miyaura Coupling at the Bromine Position
This protocol details the selective coupling of an arylboronic acid at the more reactive 5-bromo position.
Workflow Diagram: Suzuki-Miyaura Coupling
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- 2. This compound CAS#: 1820704-11-7 [m.chemicalbook.com]
- 3. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Pharmaceutical Intermediates from 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene: Application Notes and Protocols
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. The substituted benzene ring remains a cornerstone of many pharmaceutical agents, serving as a versatile scaffold for the presentation of pharmacophoric elements.[1][2] Among the vast array of building blocks available to medicinal chemists, 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene has emerged as a particularly valuable starting material. Its unique polysubstitution pattern, featuring a strategically placed bromine atom, a chlorine atom, a fluorine atom, and an isopropoxy group, provides a rich platform for the synthesis of a diverse range of pharmaceutical intermediates, notably those used in the development of kinase inhibitors.[3][4]
This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on two of the most powerful and widely employed transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear and accessible format to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Power of Chemoselectivity: Unlocking the Synthetic Potential
The key to the synthetic versatility of this compound lies in the differential reactivity of its two halogen substituents, bromine and chlorine, in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl. This inherent difference allows for the chemoselective functionalization of the C-Br bond at the 5-position, while leaving the less reactive C-Cl bond at the 1-position intact for potential subsequent modifications. This strategic orthogonality is a powerful tool for the convergent and efficient synthesis of complex molecular architectures.
Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Intermediates
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[5] These motifs are prevalent in a vast number of marketed drugs and clinical candidates. The reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.
Causality of Experimental Choices
The success of a Suzuki-Miyaura coupling is contingent upon the judicious selection of the catalyst, ligand, base, and solvent system.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, pre-catalyst systems such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand are often more efficient and air-stable.
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For coupling at the C-Br bond of our sterically encumbered and electron-rich substrate, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to enhance catalytic activity.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, or DME/water.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 5-Aryl-1-chloro-3-fluoro-2-isopropoxybenzene
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(OAc)₂ and SPhos to the flask under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-chloro-3-fluoro-2-isopropoxybenzene.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A robust and efficient catalyst system for coupling sterically hindered and electron-rich aryl bromides. |
| Base | K₂CO₃ | A common and effective base for Suzuki-Miyaura couplings. |
| Solvent | 1,4-Dioxane / Water | A versatile solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Application 2: Buchwald-Hartwig Amination for the Synthesis of Arylamine Intermediates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This powerful transformation has become indispensable in medicinal chemistry for the synthesis of arylamines and heteroarylamines, which are key structural motifs in a wide range of pharmaceuticals, including numerous kinase inhibitors.
Causality of Experimental Choices
Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly dependent on the reaction parameters.
-
Palladium Catalyst and Ligand: The choice of the palladium precatalyst and phosphine ligand is crucial for achieving high yields and functional group tolerance. For the amination of our substrate, bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos are often necessary to promote the catalytic cycle effectively.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex. Common bases include NaOtBu, KOtBu, or LiHMDS.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base and to maintain the activity of the catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of N-Substituted-5-amino-1-chloro-3-fluoro-2-isopropoxybenzene
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
BrettPhos (0.02 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, BrettPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-amino-1-chloro-3-fluoro-2-isopropoxybenzene.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / BrettPhos | A highly active catalyst system for the amination of challenging aryl bromides. |
| Base | NaOtBu | A strong, non-nucleophilic base that effectively promotes the formation of the palladium-amido complex. |
| Solvent | Toluene | Anhydrous, aprotic solvent suitable for Buchwald-Hartwig aminations. |
| Temperature | 90-110 °C | Elevated temperature is often required to overcome the activation barrier for this transformation. |
Conclusion: A Gateway to Novel Pharmaceutical Intermediates
This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique substitution pattern, coupled with the principles of chemoselective cross-coupling, provides a robust and versatile platform for the synthesis of a wide array of valuable pharmaceutical intermediates. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions outlined in this guide offer researchers a solid foundation for the exploration of novel chemical space in the pursuit of next-generation therapeutics. The ability to selectively functionalize this scaffold opens the door to the creation of diverse libraries of compounds for screening and lead optimization, ultimately accelerating the drug discovery process.
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MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- Talele, T. T. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14859–14917.
- Aguilar, A., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 548–555.
- Huang, S., et al. (2016). Pyrazolopyrimidine compounds as kinase inhibitors. U.S. Patent No. 9,440,958. Washington, DC: U.S.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Lawrence, N. J., & Patterson, L. H. (1990). Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases. Journal of Medicinal Chemistry, 33(6), 1780-1786.
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- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromo-2,3-dichloroquinoxaline.
- Shchekotikhin, A. E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2137.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Application of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene in Agrochemical Synthesis: A Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Halogenated Benzene Derivatives in Modern Agrochemicals
The intricate molecular architecture of modern agrochemicals often relies on a scaffold of precisely substituted aromatic rings. Halogenated benzene derivatives, in particular, serve as versatile and highly valuable intermediates in the synthesis of a wide array of pesticides and herbicides. The specific arrangement of halogen atoms and other functional groups on the benzene ring dictates the molecule's reactivity and ultimately its biological efficacy. 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a prime example of such a strategic building block, offering multiple reaction sites for the construction of complex agrochemical active ingredients. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, alongside an isopropoxy group, allows for a range of selective chemical transformations. This application note will explore a potential and illustrative application of this compound in the synthesis of a key intermediate for a novel class of isoxazoline insecticides, typified by the recently developed compound, Isocycloseram.
Hypothetical Application: Synthesis of a Key Precursor for Isocycloseram
Isocycloseram is a potent insecticide belonging to the isoxazoline class, which acts as a modulator of the GABA-gated chloride channel in insects.[1] Its complex structure features a 3,5-dichloro-4-fluorophenyl group attached to the isoxazoline core. While the exact commercial synthesis of Isocycloseram is proprietary, a plausible synthetic route can be devised based on established organometallic cross-coupling reactions, where this compound serves as a key starting material for the formation of the crucial aromatic fragment.
The proposed synthetic strategy leverages the bromine atom of this compound for a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its high functional group tolerance and excellent yields.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic workflow for transforming this compound into a key boronic ester intermediate, which can then be utilized in the synthesis of isoxazoline insecticides.
Sources
Application Notes and Protocols for the Selective Functionalization of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of molecular innovation. Among these, 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene emerges as a highly valuable, yet underexplored, scaffold. Its unique arrangement of ortho-alkoxy and polyhalogen substituents presents a rich platform for the introduction of diverse molecular fragments, paving the way for the synthesis of novel pharmaceutical candidates and advanced organic materials. The inherent electronic and steric properties of this molecule, governed by the interplay of the electron-donating isopropoxy group and the electron-withdrawing halogens, allow for a range of selective chemical transformations.
This comprehensive guide provides detailed application notes and robust protocols for the selective functionalization of this compound at the bromine position. We will delve into four key modern synthetic methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and directed ortho-lithiation followed by electrophilic trapping. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to leverage this versatile building block in their synthetic endeavors. The protocols provided herein are based on established chemical principles and analogous transformations of structurally related compounds, offering a solid starting point for methodological optimization.
Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is paramount for any successful derivatization campaign. While a direct, detailed synthesis of this compound is not extensively reported in the literature, a plausible and efficient multi-step synthetic route can be proposed based on the known synthesis of analogous compounds, such as 5-bromo-1,3-dichloro-2-fluoro-benzene.[1][2]
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available 1,3-dichloro-2-fluoro-4-nitrobenzene and proceeds through a series of well-established transformations including reduction, bromination, diazotization, and nucleophilic aromatic substitution to install the isopropoxy group.
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Reduction of 1,3-dichloro-2-fluoro-4-nitrobenzene to 2,4-dichloro-3-fluoro-aniline
-
To a stirred suspension of iron powder (3.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of 1,3-dichloro-2-fluoro-4-nitrobenzene (1.0 eq.) in ethanol dropwise over 1-2 hours.
-
Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure, and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 2,4-dichloro-3-fluoro-aniline, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Bromination of 2,4-dichloro-3-fluoro-aniline to 6-bromo-2,4-dichloro-3-fluoro-aniline
-
Dissolve 2,4-dichloro-3-fluoro-aniline (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-bromo-2,4-dichloro-3-fluoro-aniline.
Step 3: Diazotization and Reduction to 5-bromo-1,3-dichloro-2-fluorobenzene
-
Suspend 6-bromo-2,4-dichloro-3-fluoro-aniline (1.0 eq.) in a mixture of ethanol and concentrated sulfuric acid at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, heat a solution of copper(I) bromide (0.2 eq.) in concentrated hydrobromic acid to 60 °C.
-
Slowly add the diazonium salt solution to the hot copper bromide solution.
-
Stir the reaction mixture at 60 °C for 1 hour, then cool to room temperature.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by distillation or column chromatography.
Step 4: Nucleophilic Aromatic Substitution to this compound
-
Prepare a solution of sodium isopropoxide by carefully adding sodium metal (1.5 eq.) to anhydrous isopropanol under an inert atmosphere.
-
To this solution, add 5-bromo-1,3-dichloro-2-fluorobenzene (1.0 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS. The reaction may require several hours to reach completion.
-
After cooling, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[3][4] This palladium-catalyzed reaction between an organoboron species and an organic halide is particularly well-suited for the arylation of this compound at the more reactive bromine position.[5][6]
Reaction Principle and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][8]
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- 1. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Yoneda Labs [yonedalabs.com]
Application Note: 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene as a Versatile Precursor for Advanced Organic Materials
An Application Note from the Desk of a Senior Application Scientist
**Abstract
This document provides a detailed technical guide on the potential applications of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene as a strategic building block in the synthesis of novel organic materials. While direct literature on this specific molecule is nascent, its unique polysubstituted and differentially halogenated structure presents significant opportunities for complex molecular architecture. This guide leverages established principles of organic synthesis, particularly sequential cross-coupling reactions, to propose robust protocols for creating advanced materials such as conjugated oligomers and polymers. The protocols are designed to be self-validating, with in-depth explanations for experimental choices, reflecting field-proven insights for researchers in materials science and drug development.
Introduction: The Strategic Value of a Polysubstituted Building Block
This compound is a highly functionalized aromatic compound. Its utility in materials science is predicated on the differential reactivity of its three distinct halogen atoms (Br, Cl, F) in metal-catalyzed cross-coupling reactions. The generally accepted reactivity trend in palladium-catalyzed reactions is Br > Cl, while the C-F bond is typically inert under these conditions unless specifically activated. This hierarchy allows for the molecule to be used as a scaffold, enabling the sequential and site-selective introduction of different functional groups.
The isopropoxy group serves two critical roles:
-
Solubility: It imparts significant solubility to both the starting material and subsequent products in common organic solvents, which is a crucial factor for processability in device fabrication (e.g., spin-coating of organic semiconductors).
-
Electronic Modulation: As an electron-donating group (EDG), it can tune the electronic properties (e.g., HOMO/LUMO levels) of the final conjugated material, impacting its optical and charge-transport characteristics.
This combination of features makes this compound a prime candidate for constructing precisely defined molecular architectures for applications in organic electronics, sensors, and specialty polymers.
Proposed Synthetic Pathways & Protocols
This section outlines two primary, yet hypothetical, synthetic applications that leverage the unique reactivity of this building block. The protocols are based on well-established, analogous transformations reported in the literature for similar polyhalogenated aromatic compounds.
Pathway A: Sequential Suzuki-Miyaura Cross-Coupling for the Synthesis of a Tri-substituted Benzene Derivative
The most powerful application of this molecule is in sequential cross-coupling. The significant difference in reactivity between the C-Br and C-Cl bonds allows for a two-step, one-pot or stepwise functionalization. This protocol describes the synthesis of a hypothetical tri-substituted product, (3-Chloro-5-fluoro-6-isopropoxy-[1,1'-biphenyl]-2-yl)boronic acid, a versatile intermediate for further elaboration.
Workflow Diagram: Sequential Cross-Coupling
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Welcome to the technical support guide for 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene (CAS No. 1820704-11-7). This resource is designed for researchers and drug development professionals to navigate the common and complex challenges associated with the purification of this highly substituted aromatic intermediate. The guidance provided herein is based on established chemical principles and field-proven methodologies for structurally similar compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process. The flowchart below provides a high-level decision-making framework for selecting an initial purification strategy.
Caption: Decision flowchart for selecting a purification method.
Q1: I've run a preliminary Thin-Layer Chromatography (TLC) of my crude reaction mixture, and the spots are streaking or overlapping. What does this mean and how do I fix it?
A1: Spot streaking or poor separation on a TLC plate is a common issue that typically points to a suboptimal solvent system or sample overloading.
-
Causality: this compound is a relatively non-polar molecule due to the halogen and ether functionalities.[1] Streaking often occurs if the eluent (mobile phase) is too polar, causing the compound to move up the plate too quickly and without proper partitioning with the silica gel (stationary phase). Overlapping spots indicate that the chosen solvent system does not have sufficient selectivity to differentiate between your target compound and the impurities.
-
Troubleshooting Steps:
-
Reduce Polarity: Start with a highly non-polar eluent like 100% hexanes or a 98:2 mixture of hexanes and ethyl acetate (EtOAc). Gradually increase the polarity (e.g., 95:5, 90:10 Hexanes/EtOAc) until you achieve a retention factor (Rƒ) of approximately 0.3 for your target compound. This Rƒ value is generally ideal for achieving good separation in column chromatography.[2]
-
Try a Different Solvent System: If Hexanes/EtOAc fails, consider a system with different selectivity. A mixture of hexanes and dichloromethane (DCM) or hexanes and toluene can sometimes resolve impurities that co-elute in acetate-based systems.
-
Check for Acidity: If your compound has the potential to be acidic or basic (unlikely for this structure, but possible if impurities have free hydroxyl or amine groups), adding a trace amount of acetic acid or triethylamine (0.1-1%) to the eluent can improve peak shape.
-
Q2: My compound is a solid, but it "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when a solid melts in the hot solvent and, upon cooling, separates as a liquid phase rather than crystallizing. This happens when the solution becomes supersaturated while still above the compound's melting point.
-
Causality: This phenomenon is often caused by using a solvent in which the compound is excessively soluble even at lower temperatures, or by cooling the solution too rapidly. The presence of significant impurities can also depress the melting point and inhibit crystal lattice formation.[3]
-
Troubleshooting Steps:
-
Use a Two-Solvent System: The most effective solution is often a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DCM or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or methanol) dropwise until the solution becomes persistently cloudy (the cloud point). Gently warm the solution to clarify it, and then allow it to cool slowly.
-
Ensure Slow Cooling: Rapid cooling promotes precipitation over crystallization. After dissolving your sample, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a slow temperature drop. This gives the molecules time to orient into an ordered crystal lattice.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Q3: After column chromatography, my final product still contains a persistent impurity with a very similar Rƒ value. How can I remove it?
A3: This is a classic challenge, especially with impurities that are regioisomers of the target molecule—a common byproduct in the synthesis of polysubstituted benzenes.[5]
-
Causality: Regioisomers often have nearly identical polarities, making them difficult to separate using standard chromatographic techniques. For example, an impurity could be 3-Bromo-5-chloro-1-fluoro-2-isopropoxybenzene, which would have very similar interactions with the stationary and mobile phases.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Use a Longer Column: Increasing the column length provides more theoretical plates, enhancing the separation of closely eluting compounds.
-
Reduce the Eluent Polarity: A less polar mobile phase will cause all compounds to elute more slowly, increasing their residence time on the column and allowing for better resolution.[6] This is the most effective first step.
-
Change the Stationary Phase: If silica is not working, consider using a different stationary phase like alumina, which offers different selectivity.
-
-
Recrystallization: If your product is crystalline, fractional recrystallization can be highly effective for removing small amounts of isomeric impurities. The principle is that the major component (your desired product) will crystallize first from a saturated solution, leaving the impurity enriched in the mother liquor.[7]
-
Chemical Derivatization: In complex cases, you might consider a derivatization strategy. If the impurity has a functional group that your target molecule lacks (or vice versa), you could selectively react the impurity to drastically change its polarity, making it easily separable by a subsequent column or extraction. This is an advanced technique reserved for challenging purifications.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, all-purpose purification method for this compound?
A1: For research-scale quantities (mg to grams), flash column chromatography using silica gel is the most robust and widely applicable technique.[2][8] It offers excellent resolving power for a wide range of non-polar to moderately polar impurities. Given the likely non-polar nature of this halogenated ether, it should behave well on a standard silica column.
Q2: What are the likely impurities I should be looking for based on a potential synthesis route?
A2: While the exact synthesis route may vary, impurities in similar halogenated aromatics often include:
-
Starting Materials: Unreacted precursors from the halogenation, fluorination, or etherification steps.
-
Regioisomers: As mentioned, electrophilic aromatic substitution reactions can sometimes yield a mixture of ortho, meta, and para isomers, which can be challenging to separate.[5][9]
-
Hydrolysis Products: If water is present during synthesis or workup, the isopropoxy ether group could potentially hydrolyze back to a hydroxyl group, creating a much more polar impurity (5-Bromo-1-chloro-3-fluorophenol).
-
Byproducts of Side Reactions: Depending on the reagents used, side reactions like de-bromination or further halogenation could occur.
Q3: How should I prepare my sample for column chromatography?
A3: Proper sample loading is critical for a successful separation.[4]
-
Minimal Solvent: Dissolve your crude product in the absolute minimum amount of the column eluent or a slightly stronger solvent (like DCM). Using too much solvent will broaden your initial sample band on the column, leading to poor separation.
-
Dry Loading: For better results, dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel (a few times the mass of your product), and evaporate the solvent completely on a rotary evaporator. This results in a dry, free-flowing powder containing your adsorbed product. This powder can then be carefully added to the top of the packed column, preventing any band-broadening issues.
Protocol: Flash Column Chromatography
This protocol provides a step-by-step methodology for purifying this compound on a 50 g scale.
1. Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Glass column, collection tubes, TLC plates, UV lamp
2. Eluent Selection:
-
Use TLC to determine the optimal solvent system. A good target is an Rƒ of ~0.3 for the product.
| Solvent System (Hexanes:EtOAc) | Polarity | Typical Application |
| 98:2 | Very Low | Eluting very non-polar compounds (e.g., hydrocarbons, some aryl halides). |
| 95:5 | Low | Good starting point for this target compound. |
| 90:10 | Medium-Low | Eluting moderately non-polar compounds. |
| 80:20 | Medium | For compounds with more polar functional groups. |
3. Column Packing (Wet Slurry Method):
-
Insert a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.
-
In a beaker, mix ~250 g of silica gel with the starting eluent (e.g., 95:5 Hexanes/EtOAc) to form a slurry.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the column and use air pressure to pack the silica bed firmly and remove any air bubbles. The top of the silica bed should be flat.
-
Add a protective layer of sand on top of the packed silica.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the 50 g of crude product in ~100 mL of DCM.
-
Add ~100 g of silica gel to this solution and mix well.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the sand layer in the packed column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column without disturbing the sand layer.
-
Apply positive pressure (using a pump or house air) to force the eluent through the column at a steady flow rate (a few inches per minute).[2]
-
Begin collecting fractions in test tubes as the solvent starts to drip from the column outlet.
-
Continuously monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
6. Product Isolation:
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain only the pure product spot.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Caption: Principle of separation in normal-phase chromatography.
References
- Phenomenex. (n.d.). Troubleshooting Guide.
- Soderberg, T. (n.d.). The Chemistry of Benzene and Its Derivatives.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Macmillan, D. S., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications.
- Lang, W. H. (1956). U.S. Patent No. 2,769,815. Google Patents.
- ChemBK. (n.d.). This compound.
- Dong, G., et al. (2015). Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. PMC - NIH.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- ChemHelpASAP. (2021). column chromatography & purification of organic compounds. YouTube.
- Wikipedia. (n.d.). Benzene.
- Semantic Scholar. (n.d.). Purifying Compounds by Recrystallization.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
- Crash Course. (2021). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. YouTube.
- MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene.
- Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
- OpenOChem Learn. (n.d.). Strategies for Synthesizing Disubstituted Benzenes.
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- 2. orgchemboulder.com [orgchemboulder.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies for Synthesizing Disubstituted Benzenes | OpenOChem Learn [learn.openochem.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]
- 8. researchgate.net [researchgate.net]
- 9. Benzene - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Welcome to the technical support center for the synthesis of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this polysubstituted aromatic compound. The primary focus of this document is to troubleshoot common side reactions and provide practical, field-tested advice to optimize your synthetic outcomes. The key synthetic step addressed is the Williamson ether synthesis, a powerful but often challenging reaction when dealing with sterically hindered substrates and secondary alkyl halides.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing in-depth explanations and actionable solutions.
Q1: My reaction is very slow or appears incomplete. Why is the conversion to the desired ether low?
A1: Low conversion in the synthesis of this compound via Williamson ether synthesis is a frequent challenge, primarily stemming from the steric hindrance of the starting phenol (4-bromo-2-chloro-6-fluorophenol) and the nature of the SN2 reaction.
-
Causality - Steric Hindrance: The SN2 mechanism, which governs this reaction, involves a backside attack by the phenoxide nucleophile on the isopropyl halide.[1] The bulky chloro and fluoro groups ortho to the hydroxyl group on the phenol sterically impede this approach. This high steric demand increases the activation energy of the SN2 pathway, significantly slowing down the reaction rate.[2]
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Given the steric hindrance, extended reaction times (e.g., 8-24 hours) are often necessary. Typical temperatures for Williamson synthesis range from 50-100 °C.[1] A modest increase in temperature can enhance the reaction rate, but must be done cautiously to avoid favoring the E2 elimination side reaction (see Q2).
-
Ensure Complete Deprotonation: The reaction cannot proceed without the formation of the phenoxide ion. The pKa of a substituted phenol like this is lower than a simple alcohol, but a sufficiently strong base is still required for complete deprotonation.[3] Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient. Consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH) to ensure quantitative formation of the nucleophile.[2][4]
-
Choice of Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[5] Using 2-iodopropane instead of 2-bromopropane or 2-chloropropane will increase the rate of the SN2 reaction due to iodide being a better leaving group.
-
Q2: I am observing significant gas evolution and my alkylating agent is being consumed, but I'm not getting the product. What is happening?
A2: This is a classic sign of a competing E2 (elimination) reaction. The isopropyl halide you are using is a secondary halide, which is highly susceptible to elimination, especially under the basic conditions of the Williamson synthesis.[6][7]
-
Causality - SN2 vs. E2 Competition: The phenoxide ion is not only a good nucleophile but also a strong base. Instead of attacking the electrophilic carbon of the isopropyl halide (SN2 pathway), it can abstract a beta-proton, leading to the formation of propene gas and consumption of your base and alkylating agent (E2 pathway).[8] Higher temperatures strongly favor elimination over substitution.[6]
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. Lowering the reaction temperature will favor the SN2 reaction, which has a lower activation energy than the E2 pathway.[6] Aim for the lowest temperature that still provides a reasonable reaction rate.
-
Choice of Base: While a strong base is needed, a very bulky base can favor elimination. However, in this case, the nucleophile is the sterically hindered phenoxide itself. Using a non-hindered base like NaH to first generate the phenoxide, followed by the slow addition of the alkyl halide at a controlled, low temperature, is the best approach.[2]
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation, leaving a more "naked" and reactive nucleophile, which can enhance the SN2 rate relative to E2.[1]
-
Q3: My final product is contaminated with an isomeric impurity that is difficult to separate. What is its likely identity and how can I prevent it?
A3: The impurity is likely a C-alkylated product. Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired).[6][9]
-
Causality - Ambident Nucleophilicity: While O-alkylation is generally favored, reaction conditions can promote alkylation at the ortho or para positions of the phenol ring.[4] In the case of 4-bromo-2-chloro-6-fluorophenol, the positions ortho to the hydroxyl group are sterically blocked, so any C-alkylation would be minor, but it remains a possibility that can complicate purification.
-
Troubleshooting Steps:
-
Solvent Choice is Key: The solvent has a pronounced effect on the O/C alkylation ratio. Polar aprotic solvents such as DMF, DMSO, or acetonitrile strongly favor O-alkylation.[6] These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) but not the oxygen anion of the phenoxide, making it more available for nucleophilic attack. Protic solvents (like water or alcohols) should be strictly avoided as they can favor C-alkylation.[6]
-
Monitor Reaction Carefully: Avoid excessively long reaction times or high temperatures, which might promote side reactions.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal choice of base for this specific synthesis?
For a sterically hindered and electron-deficient phenol like 4-bromo-2-chloro-6-fluorophenol, a strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is an excellent choice.[4] It irreversibly deprotonates the phenol to form the sodium phenoxide, with the only byproduct being hydrogen gas, which bubbles out of the solution.[2] Milder bases like potassium carbonate (K₂CO₃) may result in an incomplete reaction.[3]
FAQ 2: Which solvent is most suitable and why?
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile are highly recommended.[1][9] These polar aprotic solvents are excellent for SN2 reactions. They dissolve the phenoxide salt and the alkyl halide, and they enhance the nucleophilicity of the phenoxide by solvating the counter-ion (the cation) while leaving the oxygen anion relatively free to react.[6]
FAQ 3: What are the best practices for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting phenol, the desired ether product, and any potential byproducts. The starting phenol is polar and will have a lower Rf value, while the ether product is less polar and will have a higher Rf value. Run a co-spot (a lane with both starting material and the reaction mixture) to confirm the consumption of the phenol.
Section 3: Visualizing the Reaction Pathways
Understanding the competition between the desired synthesis and the primary side reaction is crucial for optimization.
Caption: SN2 vs. E2 competition in the synthesis.
Section 4: Key Parameter Summary
The choice of reaction conditions directly impacts the outcome. This table summarizes the critical parameters and their effects.
| Parameter | Recommended Condition | Rationale for High Yield | Impact of Poor Choice |
| Alkylating Agent | 2-Iodopropane | Iodine is an excellent leaving group, accelerating the SN2 reaction.[5] | 2-Chloropropane is less reactive, requiring harsher conditions that favor elimination. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete, irreversible formation of the phenoxide.[4] | Weaker bases (e.g., K₂CO₃) may lead to incomplete deprotonation and low conversion.[3] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents enhance nucleophilicity and favor the SN2 pathway.[1] | Protic or apolar solvents slow the reaction and can promote C-alkylation.[6] |
| Temperature | 50-60 °C (Initial) | Minimizes the E2 elimination side reaction which is favored at higher temperatures.[6] | Temperatures >80 °C will significantly increase propene formation, reducing yield.[10] |
Section 5: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired ether product by minimizing the E2 elimination side reaction.
Materials:
-
4-bromo-2-chloro-6-fluorophenol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
2-Iodopropane (1.5 eq)
-
Anhydrous DMF
-
Anhydrous Diethyl Ether
-
Saturated aq. NH₄Cl, Brine
Procedure:
-
Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Phenoxide Formation: Cool the DMF to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise.
-
Add a solution of 4-bromo-2-chloro-6-fluorophenol (1.0 eq) in a small amount of anhydrous DMF dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the resulting phenoxide solution back down to 0 °C. Add 2-iodopropane (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction to 55 °C and maintain this temperature, monitoring the reaction by TLC every 2 hours.
-
Workup: Once the reaction is complete (typically 6-12 hours), cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
SparkNotes. (n.d.). SN2 vs. E2. Organic Chemistry: Sn2E2 Reactions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
van der Heijden, K. et al. (2025, July 22). Understanding the SN2 Versus E2 Competition. Chemistry – A European Journal, 31(41). Retrieved from [Link]
-
Transtutors. (2023, May 16). Williamson Ether Synthesis One of the side reactions in this.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling for 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this sterically hindered and electronically complex substrate. Our goal is to provide actionable troubleshooting advice and a clear rationale behind optimizing reaction conditions to ensure successful and reproducible outcomes.
The subject aryl halide presents a unique set of challenges. As a polyhalogenated aromatic, the primary point of reactivity is the C-Br bond, which is significantly more susceptible to oxidative addition than the C-Cl bond.[1] However, the electron-donating nature of the ortho-isopropoxy group can decrease the rate of oxidative addition, while its steric bulk, combined with the adjacent fluorine atom, can hinder the approach of the palladium catalyst.[2][3] This guide will address these specific issues through a series of troubleshooting scenarios and frequently asked questions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][4]
Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Q1: I'm getting very low or no yield of my desired product. What should I check first?
Potential Causes & Solutions:
-
Compromised Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. [5]Inadequate degassing or leaks in your setup can lead to catalyst deactivation and promote side reactions like the homo-coupling of boronic acids. [6][7] * Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles). [8]Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Poor Reagent Quality: The success of the reaction is highly dependent on the integrity of your reagents.
-
Boronic Acid/Ester Degradation: Boronic acids can undergo protodeborylation, especially if old or improperly stored. [2][5] * Solution: Use fresh or recently purchased boronic acid. If degradation is suspected, consider converting it to a more stable pinacol ester derivative. [2][5] * Catalyst Inactivity: Palladium catalysts, particularly Pd(0) sources, can degrade upon exposure to air. [9] * Solution: Use a fresh batch of catalyst or consider a more air-stable pre-catalyst, such as an XPhos-ligated palladacycle (e.g., XPhos Pd G3). [10] * Solvent and Base Impurities: Water content in solvents can promote protodeborylation, while peroxides (especially in THF or dioxane) can deactivate the catalyst. [5][8]Bases should be finely powdered and dry.
-
Solution: Use anhydrous solvents. Test ethereal solvents for peroxides before use. Ensure your base is dry and free-flowing.
-
-
Q2: My main byproduct is the dehalogenated starting material (1-chloro-3-fluoro-2-isopropoxybenzene). How can I prevent this?
Potential Causes & Solutions:
Dehalogenation occurs when the oxidative addition intermediate (Ar-Pd-Br) reacts with a hydride source before transmetalation can occur. [2]This side reaction is a known issue, particularly with electron-rich aryl halides. [10][11][12]
-
Hydride Source: Solvents (like alcohols, if used) or even certain bases can act as hydride donors.
-
Solution: Switch to a non-protic solvent system (e.g., Toluene, Dioxane). While water is often used with a co-solvent to dissolve the base, using an anhydrous, organic-soluble base like lithium tert-butoxide (LiOtBu) in an anhydrous solvent can sometimes mitigate this issue if the substrate is base-tolerant. [13]
-
-
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd-Br intermediate has more time to react with trace hydride sources.
-
Solution: The rate of transmetalation is highly dependent on the base. Switching to a stronger or more effective base can accelerate this step. A screen of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. [14]Additionally, ensuring the boronic acid is effectively activated to its boronate form is crucial. [4][15]
-
Q3: I'm observing a significant amount of biaryl product from the homo-coupling of my boronic acid. What's causing this?
Potential Causes & Solutions:
Homo-coupling is the dimerization of the boronic acid coupling partner. It is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen. [2][6]
-
Oxygen in the Reaction: As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homo-coupling. [6] * Solution: Rigorous exclusion of oxygen is the most effective strategy. [5][6]Ensure thorough degassing of solvents and maintain a robust inert atmosphere.
-
Use of a Pd(II) Pre-catalyst: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), an in-situ reduction to Pd(0) is required. [2]This reduction can sometimes occur via the homo-coupling of two boronic acid molecules, especially at the start of the reaction.
-
Solution: Consider switching to a Pd(0) pre-catalyst like Pd₂(dba)₃ or a modern pre-catalyst that generates the active Pd(0) species cleanly and efficiently under the reaction conditions.
-
Q4: How can I selectively couple at the bromine position without affecting the chlorine?
The oxidative addition of palladium into a C-Br bond is significantly faster and occurs at lower temperatures than into a C-Cl bond. [1][16]For your substrate, achieving selectivity for the C-Br bond is generally straightforward under standard conditions.
-
Recommendation: Standard conditions (e.g., temperatures between 80-110 °C) will almost exclusively favor reaction at the C-Br position. To couple at the C-Cl position, much more forcing conditions and specialized catalytic systems designed for aryl chloride activation would be required. [1][13]
Frequently Asked Questions (FAQs)
FAQ 1: Which catalyst and ligand system is best for this electron-rich and sterically hindered substrate?
For challenging substrates like this compound, the choice of ligand is critical. Electron-rich and sterically hindered aryl halides require ligands that promote the typically slow oxidative addition step. [2][17]Bulky ligands also accelerate the final reductive elimination step to release the product. [2][18]
-
Recommended Ligands: Bulky, electron-rich biaryl monophosphine ligands (Buchwald-type ligands) are the state-of-the-art for this type of transformation. [14][19][20]* Top Choices:
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for challenging couplings.
-
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often effective for sterically demanding substrates. [19] * RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand.
-
| Catalyst/Ligand System | Pd Source | Typical Loading | Notes |
| Buchwald Ligands | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% | Excellent for hindered, electron-rich substrates. Requires careful handling under inert conditions. Ligand:Pd ratio is typically 2:1. |
| Buchwald Pre-catalysts | XPhos Pd G3/G4 | 1-2 mol% | Air-stable, reliable, and highly active. Simplifies reaction setup and improves reproducibility. The recommended starting point for optimization. [10] |
| Pd(dppf)Cl₂ | Pd(dppf)Cl₂ | 2-5 mol% | A common, versatile catalyst. May require higher temperatures and can be less effective than Buchwald systems for this specific substrate. [14] |
| Pd(PPh₃)₄ | Pd(PPh₃)₄ | 2-5 mol% | A classic Pd(0) source. Often requires higher temperatures and can be less efficient for sterically demanding couplings compared to modern ligand systems. [14] |
FAQ 2: How do I choose the right base and solvent?
The base plays a critical role in activating the boronic acid for transmetalation. [4][21]Its strength and solubility, in conjunction with the solvent, can dramatically affect reaction outcomes.
-
Base Selection: A screening of bases is often necessary.
-
Potassium Carbonate (K₂CO₃): A mild, common base. Good starting point but may be too weak for this challenging coupling. [22] * Potassium Phosphate (K₃PO₄): A stronger base, often very effective for difficult couplings. It is a reliable choice for systems using Buchwald ligands.
-
Caesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can sometimes accelerate the reaction. [22]
-
-
Solvent System: The solvent must solubilize the reactants and be compatible with the reaction temperature. Biphasic systems are common.
-
Dioxane/Water or THF/Water (e.g., 4:1 v/v): A very common and effective combination. Water helps dissolve the inorganic base. [8][23] * Toluene/Water: A good alternative, especially for higher temperatures.
-
Anhydrous Solvents (e.g., Toluene, CPME): Can be used with organic-soluble bases and may help suppress water-related side reactions like protodeborylation.
-
| Base | Recommended Solvent System(s) | Temperature Range (°C) | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80-110 | Often the most effective choice for sterically hindered couplings with Buchwald-type ligands. |
| Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | 80-110 | Strong base, good solubility. Can be very effective when other bases fail. [22] |
| K₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | 80-110 | A standard, cost-effective choice. May require longer reaction times or higher temperatures for this substrate. |
FAQ 3: Should I use a boronic acid or a more stable boronic ester?
While boronic acids are the classic coupling partner, they can be prone to decomposition via protodeborylation. [2]
-
Boronic Acids: Often reactive enough and commercially available. However, their stability can be a concern, especially on the benchtop over time.
-
Boronic Esters (e.g., Pinacol Esters): These are significantly more stable to storage and purification. [2]They are less prone to protodeborylation during the reaction. While they can be slightly less reactive, under the right conditions (strong base, sufficient temperature), they are excellent coupling partners and often give more reproducible results. [5] Recommendation: If you are experiencing issues with reproducibility or suspect the quality of your boronic acid, switching to the corresponding pinacol ester is a highly recommended troubleshooting step.
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for initial experiments.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (or the pre-catalyst, e.g., XPhos Pd G3, 1-2 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol uses a highly active, modern catalytic system.
-
Reagent Preparation: In a glovebox, add an XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%) to a vial. In a separate flask, add this compound (1.0 equiv), the boronic acid pinacol ester (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Setup: Remove the vessels from the glovebox. Add a magnetic stir bar to the flask containing the substrates and base. Seal with a septum and purge with argon.
-
Solvent and Catalyst Addition: Add degassed toluene and water (e.g., 5:1 ratio, to 0.1 M) via syringe. Stir for 5 minutes. The catalyst can be added as a solid under a positive argon flow or as a slurry in a small amount of degassed solvent.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 4-12 hours.
-
Monitoring and Work-up: Follow the procedures outlined in Protocol 1.
References
Click to expand
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Braga, A. et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
Lima, C. et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry. Available from: [Link]
-
Lima, C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Miller, J. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]
-
Billingsley, K. & Buchwald, S. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available from: [Link]
-
Knapp, D. et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available from: [Link]
-
Jedinák, L. et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF on ResearchGate. Available from: [Link]
-
Knapp, D. et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Available from: [Link]
-
Billingsley, K. et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available from: [Link]
-
Jedinák, L. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available from: [Link]
-
Bellina, F. & Cauteruccio, S. (2025). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Request PDF on ResearchGate. Available from: [Link]
-
Ishiyama, T. et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available from: [Link]
-
Jedinák, L. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available from: [Link]
-
Thompson, A. et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Available from: [Link]
-
Sarpong, R. et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available from: [Link]
-
Reddit user discussion. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. Available from: [Link]
-
Valente, C. et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available from: [Link]
-
ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
Ikawa, T. et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]
-
Wang, L. et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. Available from: [Link]
-
Kwong, F. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]
-
Khan, M. et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available from: [Link]
-
Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Mohammadi, M. et al. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available from: [Link]
-
ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
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Fleckenstein, C. & Plenio, H. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Available from: [Link]
-
Perera, D. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
-
Reddit user discussion. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available from: [Link]
-
Wang, Q. et al. (2023). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. Available from: [Link]
-
Handa, S. et al. (2015). Sustainable Fe–ppm Pd nanoparticle catalysis of Suzuki-Miyaura cross-couplings in water. Science. Available from: [Link]
-
Knecht, M. et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Request PDF on ResearchGate. Available from: [Link]
-
ResearchGate. (2018). Optimization in reaction conditions for Suzuki coupling reactions... Available from: [Link]
-
Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
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- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. RSC - Page load error [pubs.rsc.org]
- 21. Suzuki Coupling [organic-chemistry.org]
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- 23. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this sterically hindered and electronically complex aryl halide. Here, we provide in-depth troubleshooting guides, mechanistic insights, and detailed protocols in a direct question-and-answer format to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or providing very low yield. What are the primary causes?
A1: The low reactivity of this substrate stems from a combination of two key factors: severe steric hindrance and a complex electronic profile.
-
Steric Hindrance: The bulky isopropoxy group at the ortho position to the bromine atom physically blocks the palladium catalyst from accessing the Carbon-Bromine (C-Br) bond. This significantly slows down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] Both oxidative addition and the final reductive elimination step can be impeded by this steric congestion around the metal center.[1]
-
Electronic Effects: The benzene ring is substituted with both electron-donating (isopropoxy) and electron-withdrawing (fluoro, chloro) groups. The electron-donating isopropoxy group increases electron density at the C-Br bond, which can make oxidative addition less favorable.[3] While the fluoro and chloro groups have electron-withdrawing inductive effects, the overall electronic nature is complex and requires a carefully selected catalytic system to achieve efficient coupling.
Q2: Which halogen on the ring is expected to be the reactive site?
A2: The bromine atom is the primary site for selective cross-coupling reactions. In palladium-catalyzed cross-coupling, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br >> C-Cl.[4][5] The carbon-fluorine (C-F) bond is significantly stronger and generally unreactive under typical cross-coupling conditions.[6] This predictable selectivity allows for the targeted functionalization at the C-5 position (bromine) while leaving the chlorine at C-1 intact for potential subsequent transformations under more forcing conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to sterically demanding substrates like this compound requires specific optimization.
Q3: I am observing low to no conversion in my Suzuki coupling. How should I optimize my catalyst and ligand system?
A3: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate. The key to success lies in using a catalyst system specifically designed to overcome steric hindrance.
This involves using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[7] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[8] They stabilize the palladium center and create a more reactive catalyst that can accommodate the bulky ortho-isopropoxy group.
| Ligand Type | Examples | Rationale for Use | Catalyst Loading |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective for sterically hindered and electron-rich aryl halides. Their bulk facilitates reductive elimination.[7][9] | 1-5 mol% |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form stable palladium complexes, often effective at lower catalyst loadings. | 1-3 mol% |
| Ferrocenyl Phosphines | dppf | A common, robust ligand, but may be less effective than modern Buchwald ligands for this specific challenge. | 2-5 mol% |
Recommendation: Start with a modern palladium precatalyst like XPhos Pd G3 or SPhos Pd G3. These are air-stable and highly active, often requiring lower loadings and milder conditions.[9]
Q4: What are the best choices for base and solvent?
A4: The choice of base and solvent is critical and interdependent. For challenging couplings, a strong, non-nucleophilic base is generally required to facilitate the transmetalation step without causing side reactions.
| Base | Recommended Solvents | Temperature (°C) | Comments |
| K₃PO₄ | Toluene, Dioxane, THF | 80 - 110 | A strong base, often effective in anhydrous conditions. Must be finely powdered for best results.[9] |
| Cs₂CO₃ | Dioxane, Toluene, DMF | 80 - 110 | A stronger and more soluble base, often used for the most difficult couplings.[1] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 100 | A milder base. The aqueous conditions can help dissolve the base but may promote side reactions. |
Recommendation: Use finely powdered, anhydrous K₃PO₄ in dry dioxane or toluene at a temperature between 90-110 °C. The absence of water often minimizes a common side reaction, protodeboronation, where the boronic acid is cleaved before it can couple.[1]
Troubleshooting Guide: Buchwald-Hartwig Amination
This C-N bond-forming reaction is also sensitive to the steric and electronic properties of this compound.
Q5: My Buchwald-Hartwig amination is not proceeding. What are the recommended conditions?
A5: Similar to Suzuki coupling, success hinges on the right combination of ligand, base, and solvent. The catalytic systems developed by Buchwald and Hartwig are essential for this transformation.[10]
-
Catalyst/Ligand: Bulky, electron-rich biarylphosphine ligands are again the top choice. Ligands like Josiphos (e.g., CyPF-t-Bu) and Buchwald's own ligands (XPhos, SPhos) have proven highly effective for aminations of challenging aryl halides.[11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are preferred.
Troubleshooting Guide: Organometallic Formations
Q6: Can I form a Grignard reagent from this aryl bromide, and what are the challenges?
A6: Forming a Grignard reagent (Ar-MgBr) from this compound is challenging but potentially feasible.
Challenges:
-
Initiation: Grignard reactions can be notoriously difficult to start, often requiring activation of the magnesium metal with iodine or 1,2-dibromoethane.[12] The electron-rich nature of the ring may slow the oxidative insertion of magnesium.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by even trace amounts of water.[13] All glassware must be rigorously dried, and solvents must be anhydrous.
-
Selectivity: While the C-Br bond is more reactive than the C-Cl bond, there is a possibility of side reactions or difficulty in achieving clean conversion to the desired Ar-MgBr species.
Alternative Strategy: Lithium-Halogen Exchange A more reliable method for generating the corresponding organometallic nucleophile is often a lithium-halogen exchange. This is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium or tert-butyllithium. The exchange is generally very fast at the more reactive bromine site, providing the aryllithium species cleanly, which can then be used in subsequent reactions with electrophiles.
Key Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol uses a modern Buchwald-type precatalyst, which is often effective for difficult substrates.[9]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.5 equiv), and finely powdered anhydrous K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Toluene or Dioxane) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 90–110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%), and the appropriate ligand (e.g., CyPF-t-Bu, 2-4 mol%).
-
Inert Atmosphere: Seal the vial, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the amine (1.2 equiv) and the base (e.g., NaOt-Bu, 1.3 equiv).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Toluene) via syringe to a concentration of 0.1-0.2 M.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adichemistry.com [adichemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 19. britannica.com [britannica.com]
- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 21. Persistent organic pollutant - Wikipedia [en.wikipedia.org]
- 22. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. books.rsc.org [books.rsc.org]
- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
- 28. metaphactory [semopenalex.org]
- 29. Suzuki Coupling [organic-chemistry.org]
- 30. quora.com [quora.com]
- 31. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 32. chemrxiv.org [chemrxiv.org]
- 33. researchgate.net [researchgate.net]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]
- 36. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 37. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 38. zora.uzh.ch [zora.uzh.ch]
- 39. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents [patents.google.com]
- 40. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 41. Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 45. Photocatalytic C-I Borylation via Halogen Bond-Enabled Electron Transfer: A Strategy for Generating Aryl Radicals from Haloarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 46. Ortho-C-H methoxylation of aryl halides enabled by a polarity-reversed N-O reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 47. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Welcome to the technical support center for the large-scale synthesis of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven insights to ensure the success of your experimental work.
I. Synthetic Pathway Overview & Key Challenges
The large-scale synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A plausible and strategic synthetic route begins with a commercially available trihalogenated benzene derivative, followed by the introduction of the isopropoxy group, and potentially a final regioselective bromination. Each stage presents unique challenges, from managing competing side reactions to the purification of structurally similar isomers.
II. Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and strategic starting material is 1-bromo-3-chloro-5-fluorobenzene. This versatile halogenated aromatic compound provides a foundational structure with the correct relative positioning of the bromine, chlorine, and fluorine atoms.[1][2] Its use allows for subsequent functionalization to introduce the isopropoxy group at the desired C2 position.
Q2: What are the primary challenges in introducing the isopropoxy group onto the polyhalogenated aromatic ring?
The introduction of the isopropoxy group is typically achieved via a Williamson ether synthesis.[3][4][5][6] The main challenges include:
-
Formation of the Phenolic Precursor: The synthesis requires a 5-bromo-1-chloro-3-fluoro-2-hydroxybenzene intermediate. Creating this precursor with high regioselectivity can be difficult.
-
Side Reactions during Etherification: The use of a secondary alkyl halide like 2-bromopropane in the Williamson synthesis can lead to a competing E2 elimination reaction, forming propene and reducing the yield of the desired ether.[3][6]
-
Steric Hindrance: The bulky isopropoxy group and the surrounding halogen atoms can create steric hindrance, potentially slowing down the reaction rate.
Q3: How can I confirm the correct isomeric structure of the final product?
Due to the potential for multiple isomers to form during halogenation or other substitution reactions, rigorous analytical characterization is crucial. A combination of spectroscopic techniques should be employed:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure determination. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be unique for the desired isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the Williamson Ether Synthesis Step
Symptoms:
-
Low conversion of the phenolic precursor to the desired isopropoxy ether.
-
Presence of a significant amount of starting material and a gaseous byproduct (propene) detected by GC-MS analysis of the headspace.
Root Cause Analysis:
The primary cause of low yield in this step is often the competing E2 elimination of the alkyl halide (2-bromopropane or 2-chloropropane), which is a common side reaction in Williamson ether synthesis, especially with secondary halides.[3][4][6] The basicity of the phenoxide intermediate promotes this elimination pathway.
Solutions:
| Strategy | Mechanism of Action | Key Parameters to Control |
| Lower Reaction Temperature | The activation energy for elimination is typically higher than for substitution. Lowering the temperature will favor the desired SN2 pathway. | Start at a lower temperature (e.g., 40-50 °C) and slowly increase if the reaction rate is too low. |
| Choice of Base and Solvent | A less hindered, strong base is needed to form the phenoxide. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide.[4] | Use potassium carbonate or cesium carbonate as the base. Ensure the solvent is anhydrous. |
| Use of Isopropyl Tosylate | Tosylates are better leaving groups than halides and can sometimes favor substitution over elimination. | Prepare isopropyl tosylate from isopropanol and tosyl chloride. |
Experimental Protocol: Optimized Williamson Ether Synthesis
-
To a solution of 5-bromo-1-chloro-3-fluoro-2-hydroxybenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 2: Formation of a Regioisomeric Mixture During Bromination
Symptoms:
-
NMR and GC-MS analysis of the final product shows the presence of more than one brominated isomer.
Root Cause Analysis:
Electrophilic aromatic bromination is governed by the directing effects of the substituents on the aromatic ring.[7] The chloro, fluoro, and isopropoxy groups all have different directing abilities, and their combined influence can lead to the formation of multiple isomers. The isopropoxy group is a strong ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing.
Solutions:
| Strategy | Mechanism of Action | Key Parameters to Control |
| Controlled Brominating Agent | Use a milder brominating agent to increase selectivity. | N-Bromosuccinimide (NBS) in the presence of a catalyst is often more selective than liquid bromine. |
| Reaction Temperature | Lowering the reaction temperature can enhance the kinetic selectivity towards the desired isomer. | Perform the bromination at 0 °C or below. |
| Solvent Effects | The choice of solvent can influence the regioselectivity of the bromination. | Aprotic solvents of varying polarity should be screened (e.g., dichloromethane, acetonitrile). |
Experimental Protocol: Regioselective Bromination
-
Dissolve 1-chloro-3-fluoro-2-isopropoxybenzene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes.
-
Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃ or AlCl₃) if required, while carefully monitoring the reaction exotherm.
-
Stir the reaction at 0 °C and monitor its progress by GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 3: Difficulty in Purifying the Final Product
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the desired product from impurities.
Root Cause Analysis:
Halogenated aromatic compounds often have similar polarities and boiling points, making their separation challenging.[8][9] The presence of isomeric byproducts further complicates purification.
Solutions:
| Strategy | Mechanism of Action | Key Parameters to Control |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can effectively remove impurities. | Screen a variety of solvents (e.g., hexanes, ethanol, isopropanol, or mixtures) to find one that provides good differential solubility. |
| High-Performance Liquid Chromatography (HPLC) | For high-purity requirements, preparative HPLC can be employed. | Use a reverse-phase C18 or a phenyl-hexyl column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water). |
| Vacuum Distillation | If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method for large quantities. | A fractional distillation column may be necessary for close-boiling isomers. |
IV. Visualizing the Synthetic Pathway and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key steps and decision points.
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting decision tree for low yield in the Williamson ether synthesis step.
V. References
-
Purification of halogenated aromatic compounds. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 20, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (1996). Infoscience. Retrieved January 20, 2026, from [Link]
-
Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
This compound. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Method For Removing Halogens From An Aromatic Compound. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Directed (ortho) Metallation. (n.d.). Andrew G. Myers Research Group. Retrieved January 20, 2026, from [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (n.d.). Indian Academy of Sciences. Retrieved January 20, 2026, from [Link]
-
o-CHLOROBROMOBENZENE. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
-
ortho metalation. (n.d.). Andrew G. Myers Research Group. Retrieved January 20, 2026, from [Link]
-
process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (n.d.). WIPO Patentscope. Retrieved January 20, 2026, from [Link]
-
5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
1-Bromo-3-chloro-2-fluorobenzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Microbial breakdown of halogenated aromatic pesticides and related compounds. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019, September 29). PMC. Retrieved January 20, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. francis-press.com [francis-press.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 9. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Welcome to the dedicated technical support resource for the purification of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene. This guide is intended for researchers, scientists, and professionals in drug development who are working with this and structurally similar halogenated aromatic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Introduction to Purification Challenges
This compound is a polysubstituted aromatic ether, and like many compounds in its class, its synthesis can result in a variety of impurities. The purification of this compound is critical for ensuring the accuracy and reproducibility of downstream applications. The presence of multiple halogen atoms and an ether linkage imparts specific physicochemical properties that must be considered when selecting a purification strategy.
The most probable synthetic route to this compound is a Williamson ether synthesis, which involves the reaction of a substituted phenol with an isopropylating agent. This reaction, while generally robust, can lead to several classes of impurities that require targeted removal strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect in my crude this compound?
A1: Based on a probable Williamson ether synthesis route, the most common impurities include:
-
Unreacted Starting Materials: 5-Bromo-1-chloro-3-fluoro-2-phenol and the isopropylating agent (e.g., 2-bromopropane, isopropyl tosylate).
-
C-Alkylated Byproducts: Phenoxide ions are ambident nucleophiles, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen atom (O-alkylation). This can lead to the formation of isomers.[1]
-
Solvent and Base Residues: Depending on the reaction conditions, residual solvents like DMF or acetonitrile, and inorganic bases such as potassium carbonate, may be present.
-
Hydrolysis Products: If water is present during the synthesis or workup, hydrolysis of the starting materials or product can occur.
Q2: I do not have a boiling point for this compound. How can I decide if distillation is a suitable purification method?
A2: While an exact boiling point may not be readily available, we can estimate its properties. As a substituted benzene with a molecular weight of 267.52 g/mol , it is expected to be a high-boiling liquid at atmospheric pressure. Direct distillation at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the recommended approach.[2] You can perform a small-scale trial distillation to determine the approximate boiling point under your available vacuum conditions.
Q3: My compound appears as an oil, but I've seen procedures for similar compounds that use recrystallization. Is this possible?
A3: It is likely that this compound is a liquid or a low-melting solid at room temperature. If it is a solid, recrystallization is a viable and effective purification technique. If it is an oil, you may attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent in which it is highly soluble and then adding a miscible anti-solvent in which it is poorly soluble. Slow cooling and scratching the flask can also promote crystallization.
Q4: What analytical techniques are best suited for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrometer can help in the identification of unknown peaks based on their fragmentation patterns.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the target compound from less volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information and can be used to identify and quantify impurities, especially isomers. ¹⁹F NMR will be particularly useful for identifying fluorine-containing impurities.
Troubleshooting Guides
Vacuum Distillation
Vacuum distillation is a primary technique for purifying high-boiling liquids by lowering the pressure, which in turn lowers the boiling point and prevents thermal decomposition.[2]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use a Kugelrohr apparatus for small quantities to minimize losses.
-
Sample Loading: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Gradually apply vacuum to the system. A typical starting pressure is 1-10 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect fractions based on the boiling point at the given pressure. It is advisable to collect a forerun of any low-boiling impurities before collecting the main fraction.
-
Analysis: Analyze the collected fractions for purity.
Troubleshooting Vacuum Distillation
| Problem | Potential Cause | Solution |
| Bumping/Uncontrolled Boiling | - Inadequate stirring or lack of boiling chips.- Vacuum applied too rapidly. | - Ensure vigorous stirring or add fresh boiling chips.- Apply vacuum gradually. |
| No Distillate at Expected Temperature | - Vacuum is not low enough.- Thermometer placement is incorrect.- Compound has a very high boiling point. | - Check for leaks in the system and ensure the vacuum pump is functioning correctly.- The top of the thermometer bulb should be level with the side arm of the distillation head.- If possible, use a higher vacuum pump. |
| Product Decomposes in the Pot | - Temperature is too high.- Presence of acidic or basic impurities. | - Use a lower pressure to decrease the boiling point.- Neutralize the crude product with a dilute bicarbonate wash before distillation. |
| Poor Separation of Impurities | - Inefficient distillation column.- Distillation rate is too fast. | - Use a fractionating column (e.g., Vigreux) for better separation.- Reduce the heating rate to allow for proper equilibration. |
Diagram: Vacuum Distillation Workflow
Caption: Workflow for vacuum distillation.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5] For this compound, normal-phase chromatography using silica gel is a suitable method.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Pack the column with silica gel as a slurry in the mobile phase to ensure a uniform and air-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate closely eluting impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation (Overlapping Bands) | - Incorrect mobile phase polarity.- Column overloaded with sample.- Column packed improperly. | - Optimize the mobile phase using TLC. A less polar solvent system will increase separation.- Use a larger column or load less sample.- Repack the column carefully to avoid channels and cracks. |
| Compound Stuck on the Column | - Mobile phase is not polar enough.- Compound is unstable on silica gel. | - Gradually increase the polarity of the mobile phase.- Consider using a different stationary phase like alumina or a deactivated silica gel. |
| Cracked or Channeled Column Bed | - Silica gel ran dry during packing or elution.- Non-uniform packing. | - Always keep the solvent level above the silica bed.- Repack the column ensuring a homogenous slurry. |
| Tailing of the Product Band | - Sample is too concentrated when loaded.- Interaction of the compound with acidic sites on silica. | - Dilute the sample before loading or use the dry-loading technique.- Add a small amount of a modifying agent like triethylamine to the mobile phase to neutralize acidic sites. |
Diagram: Column Chromatography Workflow
Caption: Workflow for column chromatography.
Liquid-Liquid Extraction (Aqueous Workup)
Liquid-liquid extraction is a fundamental workup procedure to remove water-soluble impurities, such as inorganic salts and residual base, from the crude product before further purification.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
A dilute acid (e.g., 1 M HCl) to remove any basic impurities.
-
A dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, such as unreacted phenol.
-
Brine (saturated sodium chloride solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.
Troubleshooting Liquid-Liquid Extraction
| Problem | Potential Cause | Solution |
| Emulsion Formation | - Vigorous shaking.- Presence of surfactants. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine to help break the emulsion.- Allow the mixture to stand for a longer period. |
| Poor Phase Separation | - Densities of the two phases are similar. | - Add a small amount of a solvent with a different density (e.g., hexanes to decrease the density of the organic layer, or a small amount of a chlorinated solvent to increase it).- Add brine to increase the density of the aqueous layer. |
| Product Loss to Aqueous Layer | - Product has some water solubility. | - Perform multiple extractions with smaller volumes of the organic solvent.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
Concluding Remarks
The purification of this compound requires a systematic approach based on the anticipated impurities and the physicochemical properties of the compound. By understanding the principles behind each purification technique and anticipating potential challenges, researchers can develop robust and efficient purification protocols. This guide serves as a starting point, and it is always recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific sample.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Recrystallization. (n.d.). In Organic Chemistry. [Link]
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Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]
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Organic Chemistry at CU Boulder. (n.d.). Distillation. Retrieved from [Link]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
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YouTube. (2014, February 22). Synthesis of Substituted Benzenes. [Link]
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Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
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Hashimoto, S., Fushimi, A., Tanabe, K., & Shibata, Y. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of the Mass Spectrometry Society of Japan, 62(2), 59-67. [Link]
-
MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. Retrieved from [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
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MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
WIPO Patentscope. (n.d.). process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. [Link]
-
Alchimica. (n.d.). This compound (1 x 1 g). [Link]
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Chemical Communications (RSC Publishing). (n.d.). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. [Link]
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Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application. [Link]
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MDPI. (2024, February 1). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1][6]oxaphospholes. [Link]
-
PubMed. (2015, February 17). Occurrence of halogenated transformation products of selected pharmaceuticals and personal care products in secondary and tertiary treated wastewaters from southern California. [Link]
-
ChemRxiv. (2021, March 16). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 2. Alkoxy ring-substituted octyl phenylcyanoacrylates. [Link]
-
RSC Publishing. (n.d.). Zinc substituted carbenes: synthesis, structure, and ambiphilic reactivity. [Link]
Sources
stability issues of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene under reaction conditions
Welcome to the technical support center for 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when using this versatile building block in organic synthesis. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.
General Stability Profile
This compound is a polyfunctional aromatic compound with distinct reactive sites. Its stability is largely dependent on the reaction conditions employed. The isopropoxy group, an ether linkage, is generally stable but can be susceptible to cleavage under strongly acidic conditions. The carbon-halogen bonds exhibit differential reactivity, a feature that can be exploited for selective functionalization. However, this also means that care must be taken to avoid unintended dehalogenation or side reactions at these positions. The following sections will delve into specific stability issues you might encounter and provide guidance on how to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Cleavage of the Isopropoxy Group
Question: I am observing the formation of a phenolic byproduct, suggesting the cleavage of the isopropoxy group. What are the likely causes and how can I prevent this?
Answer: The cleavage of the isopropoxy group to the corresponding phenol is a common issue when inappropriate reaction conditions are used. Aryl ethers, while generally robust, are susceptible to cleavage under certain acidic and Lewis acidic conditions.
Likely Causes:
-
Strong Protic Acids: The use of strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the ether bond.[1][2][3] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the isopropyl group.[2]
-
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃), boron tribromide (BBr₃), or iron chloride (FeCl₃) can also effectively cleave aryl ethers.[4] These reagents can coordinate to the ether oxygen, activating the C-O bond for cleavage.
-
High Temperatures with Certain Reagents: Even milder acids or reagents that can generate acidic species in situ can promote ether cleavage at elevated temperatures.
Troubleshooting and Recommendations:
| Parameter | Recommendation | Rationale |
| Acid/Base Choice | Avoid strong protic and Lewis acids. If acidic conditions are necessary, consider using milder acids like acetic acid or pyridinium p-toluenesulfonate (PPTS). For base-mediated reactions, use non-nucleophilic organic bases or inorganic carbonates. | To prevent protonation and subsequent cleavage of the ether linkage. |
| Reaction Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | To minimize the energy input that could facilitate the cleavage reaction. |
| Reagent Selection | If a reaction requires a Lewis acid, consider using a milder one or one that is less likely to interact with the ether oxygen. For example, zinc chloride (ZnCl₂) might be a suitable alternative to AlCl₃ in some cases. | Different Lewis acids have varying affinities for oxygen, allowing for optimization to avoid side reactions. |
Issue 2: Unwanted Dehalogenation
Question: My reaction is resulting in the loss of the bromine and/or chlorine atom from the aromatic ring. What is causing this dehalogenation and how can I avoid it?
Answer: Dehalogenation is a known side reaction in many transition metal-catalyzed cross-coupling reactions and can also occur under certain reductive conditions.[5][6][7] The relative reactivity of the carbon-halogen bonds in your starting material (C-Br > C-Cl) makes the bromine atom particularly susceptible to cleavage.
Likely Causes:
-
Reductive Conditions: The presence of reducing agents, including certain bases, solvents, or additives, can lead to the reductive cleavage of the carbon-halogen bond.[6][7] For instance, the use of Grignard reagents can sometimes lead to dehalogenation.[6]
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can influence the rate of reductive elimination versus side reactions like dehalogenation.[8] Some catalyst systems are more prone to promoting this side reaction.
-
High Temperatures and Prolonged Reaction Times: Elevated temperatures can increase the rate of dehalogenation.[8]
Troubleshooting and Recommendations:
| Parameter | Recommendation | Rationale |
| Catalyst System | For cross-coupling reactions, screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation.[8] | The ligand sphere around the metal center plays a crucial role in modulating its reactivity and selectivity. |
| Base Selection | Use a milder base if possible. Strong bases can sometimes act as reducing agents or promote pathways leading to dehalogenation.[8] Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) instead of alkoxides or stronger organic bases. | To minimize base-induced side reactions. |
| Solvent Choice | Ethereal solvents like THF or dioxane can sometimes be problematic. Consider switching to a non-protic solvent like toluene.[8] | The solvent can influence the stability of intermediates in the catalytic cycle. |
| Temperature Control | Run the reaction at the lowest temperature that affords a reasonable conversion to the desired product. | To kinetically disfavor the dehalogenation pathway. |
Experimental Protocol: Screening for Optimal Cross-Coupling Conditions to Minimize Dehalogenation
-
Set up a parallel reaction screening array.
-
In each vial, add this compound, the coupling partner (e.g., a boronic acid for Suzuki coupling), and the solvent.
-
Add a different combination of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to each vial.
-
Degas the reaction mixtures thoroughly.
-
Run the reactions at a controlled temperature (e.g., 80 °C).
-
Monitor the reactions by LC-MS or GC-MS to quantify the ratio of desired product to dehalogenated byproduct.
Issue 3: Lack of Reactivity or Poor Conversion
Question: I am struggling to achieve good conversion in my cross-coupling reaction. What factors could be contributing to the low reactivity of this substrate?
Answer: The reactivity of this compound in cross-coupling reactions is influenced by steric and electronic factors. The ortho isopropoxy group can sterically hinder the approach of the catalyst to the adjacent halogen atoms.
Likely Causes:
-
Steric Hindrance: The bulky isopropoxy group can impede the oxidative addition of the palladium catalyst to the C-Br or C-Cl bond, which is a crucial step in the catalytic cycle of many cross-coupling reactions.[9][10]
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.
-
Inappropriate Reaction Conditions: The chosen catalyst, ligand, base, or solvent may not be optimal for this specific substrate.
Troubleshooting and Recommendations:
| Parameter | Recommendation | Rationale |
| Ligand Choice | For sterically hindered substrates, bulky and electron-rich ligands such as Buchwald-type phosphine ligands (e.g., XPhos, SPhos) are often more effective.[11] | These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Catalyst Pre-activation | Use a pre-catalyst or ensure that the active Pd(0) species is efficiently generated in situ. | To ensure a sufficient concentration of the active catalyst. |
| Temperature | A moderate increase in temperature may be necessary to overcome the activation energy barrier for oxidative addition. However, be mindful of potential side reactions like dehalogenation. | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Concentration | In some cases, running the reaction at a higher concentration can improve the reaction rate. | To increase the frequency of molecular collisions. |
Visualization of Troubleshooting Workflow for Low Conversion
Caption: Alternative pathways for Grignard reagent formation.
References
- Knochel, P., et al. (n.d.). Preparation of polyfunctional arylmagnesium reagents using iPrMgCl⋅LiCl. Accessed January 20, 2026.
- Unacademy. (n.d.). Cleavage of C-O Bond in Ethers. Accessed January 20, 2026.
- Costa, P., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
- Czaplik, W. M., et al. (2010). Practical iron-catalyzed dehalogenation of aryl halides.
- BenchChem. (2025). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides.
- Hunt, I. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. University of Calgary. Accessed January 20, 2026.
- Lipshutz, B. H., et al. (n.d.).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Semantic Scholar. (n.d.). Efficient Catalytic Dehalogenation of Aryl Halides Under Mild Conditions Using Reusable Reduced Graphene Oxide Loaded Simple Transition Metal–Organic Framework. Accessed January 20, 2026.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Wikipedia. (n.d.). Ether cleavage. Accessed January 20, 2026.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Accessed January 20, 2026.
- Knochel, P., et al. (n.d.).
- YouTube. (2019). making Grignard reagents.
- Wikipedia. (n.d.). Grignard reagent. Accessed January 20, 2026.
- Reddit. (2018).
- McMurry, J. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. In Fundamentals of Organic Chemistry.
- Chemistry LibreTexts. (2023).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 20, 2026.
- Reddit. (2023). Today I learned that isopropyl aryl ethers can be cleaved by AlCl3.
- YouTube. (2025).
- ACS GCI Pharmaceutical Roundtable. (2026).
- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Accessed January 20, 2026.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Kashani, S. K., et al. (n.d.).
- ResearchGate. (n.d.). Ortho‐ and halogen‐lithiation reactions for the synthesis of.... Accessed January 20, 2026.
- ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Accessed January 20, 2026.
- ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accessed January 20, 2026.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- Snieckus, V. (n.d.). Directed (ortho)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Accessed January 20, 2026.
- Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers- Acidic Cleavage.
- eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accessed January 20, 2026.
- BenchChem. (n.d.).
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Chemistry LibreTexts. (2023).
- Lumen Learning. (n.d.). The Effect of Substituents on Orientation. MCC Organic Chemistry. Accessed January 20, 2026.
Sources
- 1. Cleavage of C-O Bond in Ethers By Unacademy [unacademy.com]
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- 4. reddit.com [reddit.com]
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- 6. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Welcome to the technical support resource for researchers utilizing 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene in cross-coupling methodologies. This guide is designed to provide practical, field-tested insights and robust troubleshooting strategies to help you navigate the unique challenges presented by this polyhalogenated and sterically hindered substrate. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern catalyst selection and reaction optimization, empowering you to achieve efficient and selective couplings.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and strategic considerations for working with this compound.
Q1: What is the primary challenge when using this substrate in cross-coupling reactions?
The principal challenge is achieving chemoselectivity. The substrate contains both a bromine and a chlorine substituent. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is governed by the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl > C-F.[1] The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.[1][2][3] The key is to employ reaction conditions mild enough to activate the C-Br bond selectively without disturbing the C-Cl bond, allowing for subsequent functionalization at that position if desired.
Q2: How do the substituents on the aromatic ring influence reactivity?
The substrate's substitution pattern creates a unique electronic and steric environment:
-
Ortho-Isopropoxy Group: This bulky group presents significant steric hindrance around the adjacent C-Br bond. This steric challenge necessitates the use of specialized, bulky ligands that can facilitate the oxidative addition and subsequent steps of the catalytic cycle.[4]
-
Fluoro and Chloro Groups: These electron-withdrawing groups can help facilitate the oxidative addition step, which is often rate-limiting.[5] However, their electronic influence must be balanced with the steric demands of the system.
Q3: Which palladium-catalyzed cross-coupling reactions are most suitable for selective C-Br functionalization?
Due to the inherent reactivity difference between the C-Br and C-Cl bonds, several standard cross-coupling reactions can be optimized for selective functionalization at the bromine position.[1][2] The most common and effective are:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or carbamates.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
Below is a decision-making workflow for selecting an initial reaction path.
Caption: Initial reaction selection guide.
Part 2: Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6][7] However, the steric and electronic nature of this compound requires careful optimization.
Recommended Starting Conditions: Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Catalyst | G3-XPhos or Pd₂(dba)₃/XPhos (1-3 mol%) | The steric bulk of the ortho-isopropoxy group requires a bulky, electron-rich biarylphosphine ligand like XPhos to promote the challenging oxidative addition and reductive elimination steps.[8][9] G3 precatalysts are often preferred as they readily form the active Pd(0) species.[10] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is standard to drive the reaction to completion. For sensitive boronic acids, consider converting them to more stable diethanolamine adducts.[10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | A strong, non-nucleophilic inorganic base is crucial. K₃PO₄ is often effective and less hygroscopic than other options. Cs₂CO₃ can be beneficial for particularly difficult couplings due to its higher solubility in organic solvents.[5][10] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | The solvent system must solubilize all components. A small amount of water is often necessary to facilitate the transmetalation step.[11] Ensure all solvents are thoroughly degassed.[8] |
| Temperature | 80 - 110 °C | The reaction typically requires heating to overcome the activation energy, especially for the sterically hindered substrate.[10] |
Suzuki Coupling FAQs & Troubleshooting
Q: My reaction has stalled with significant starting material remaining. What are the first steps to troubleshoot?
A: This is a common issue often related to catalyst activity or insufficient energy.
-
Verify Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is under a positive pressure of an inert gas like argon or nitrogen and that all solvents were properly degassed before use.[8]
-
Check Catalyst & Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time if not stored properly. Use freshly opened reagents or a new batch if possible.
-
Increase Temperature/Time: Sterically hindered substrates may require more forcing conditions. Increase the reaction temperature in 10 °C increments or extend the reaction time, monitoring by TLC or LC-MS.[10]
-
Switch to a More Active Catalyst System: If using a simple catalyst like Pd(PPh₃)₄, it may not be active enough. Switch to a modern system with a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos.[8][12]
Q: I am observing a significant amount of a hydrodehalogenated side product (where the bromine is replaced by hydrogen). What causes this?
A: This side reaction, known as proto-deboronation or hydrodehalogenation, can occur through several pathways.
-
Cause: Often, this points to a problem with the transmetalation step being slow relative to competing decomposition pathways. It can also be caused by impurities in the base or solvent.[8]
-
Solution:
-
Ensure your boronic acid is pure. Impurities can lead to decomposition.
-
Switch to a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃.
-
Use rigorously dried and degassed solvents.
-
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Part 3: Buchwald-Hartwig Amination Troubleshooting Guide
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[13] The reaction is highly sensitive to the choice of ligand, base, and solvent.
Recommended Starting Conditions: Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Catalyst | G3-Xantphos or Pd₂(dba)₃/Xantphos (1-3 mol%) | Xantphos is a wide-bite-angle ligand known for its effectiveness in promoting C-N reductive elimination and preventing β-hydride elimination.[14] For challenging couplings, other ligands like BrettPhos (for primary amines) can be effective.[15] |
| Amine | 1.1 - 1.3 equivalents | A small excess of the amine is typically used. |
| Base | NaOtBu or K₃PO₄ (1.5 - 2.0 equivalents) | Sodium tert-butoxide is a strong, non-nucleophilic base commonly used. However, it can be aggressive towards sensitive functional groups. K₃PO₄ offers a milder alternative, though it may require higher temperatures.[15][16] |
| Solvent | Toluene or 1,4-Dioxane | These are the most common solvents.[17] Solubility of the base and palladium intermediates is critical; poor solubility can halt the reaction.[16] Ensure solvents are anhydrous and degassed. |
| Temperature | 90 - 120 °C | Heating is almost always required to drive the reaction to completion. |
Buchwald-Hartwig Amination FAQs & Troubleshooting
Q: My reaction is not working, and I suspect a problem with the base. What should I check?
A: Base selection and quality are critical in Buchwald-Hartwig aminations.
-
Cause: The base's role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[13] If the base is too weak, this step fails. If it is not sufficiently soluble or is of poor quality (e.g., hydrated), the reaction will be sluggish or fail.
-
Solution:
-
Use high-quality, anhydrous sodium tert-butoxide from a freshly opened container.
-
Ensure vigorous stirring. The high density of inorganic bases can cause them to settle, impeding the reaction.[16]
-
If your substrate has base-sensitive functional groups, consider switching to a milder base like K₃PO₄ or K₂CO₃, but be prepared to increase the reaction temperature.[15]
-
Q: How can I avoid the formation of hydrodehalogenated arene?
A: This side product arises from β-hydride elimination, which competes with the desired C-N reductive elimination.[13]
-
Cause: This pathway is more common with certain ligands and when the reductive elimination step is slow.
-
Solution:
Part 4: Sonogashira Coupling Troubleshooting Guide
The Sonogashira coupling provides a direct route to aryl alkynes.[18] The primary challenge is often suppressing the undesired homocoupling of the terminal alkyne.
Recommended Starting Conditions: Sonogashira Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A classic and often effective catalyst for this transformation. |
| Co-catalyst | CuI (0.5-2 mol%) | The copper(I) co-catalyst is crucial for activating the alkyne but is also responsible for the undesired Glaser homocoupling.[18][19] |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess is generally used. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | An amine base is required. It acts as both a base and often as the solvent. It must be rigorously degassed to remove oxygen.[20] |
| Solvent | THF or DMF (if needed) | Often, the amine base can serve as the solvent. If co-solvents are needed, ensure they are anhydrous and thoroughly degassed. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings can proceed at or slightly above room temperature.[18] |
Sonogashira Coupling FAQs & Troubleshooting
Q: My main product is the homocoupled alkyne (Glaser coupling). How do I prevent this?
A: Glaser homocoupling is the most common side reaction and is promoted by oxygen.[19]
-
Cause: The Cu(I) catalyst is oxidized to Cu(II) by oxygen, which then catalyzes the oxidative dimerization of the alkyne.
-
Solution:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Use Schlenk techniques or a glovebox. Degas all solvents and the amine base thoroughly by sparging with argon or via freeze-pump-thaw cycles.[19]
-
Reduce Copper Loading: Use the minimum amount of CuI necessary for the reaction to proceed (start around 0.5 mol%). Excess copper accelerates homocoupling.[19]
-
Consider Copper-Free Conditions: If homocoupling remains problematic, copper-free Sonogashira protocols have been developed. These typically require a different palladium catalyst/ligand system and may need higher temperatures but completely eliminate the Glaser pathway.[18][21]
-
Caption: Selective oxidative addition at the C-Br bond.
Part 5: General Experimental Protocol
This general procedure can be adapted for any of the cross-coupling reactions described above. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound (1.0 equiv), the coupling partner (e.g., boronic acid, amine, or alkyne; 1.1–1.5 equiv), and the powdered base (e.g., K₃PO₄; 2.0–3.0 equiv).[10]
-
Inert Atmosphere: Seal the vessel and purge with inert gas for 5-10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (1–3 mol%), the ligand (if not using a precatalyst), and any co-catalyst (e.g., CuI for Sonogashira).
-
Solvent Addition: Add the degassed solvent(s) via syringe.[8]
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem.
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. Available at: [Link]
- Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity - Benchchem.
- reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene - Benchchem.
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
- Optimizing Sonogashira coupling for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne - Benchchem.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Available at: [Link]
-
Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions | Journal of the American Chemical Society. Available at: [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - Semantic Scholar. Available at: [Link]
-
Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde - Benchchem.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]
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Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
- Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene - Benchchem.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene and Its Derivatives
This guide provides an in-depth characterization of 5-bromo-1-chloro-3-fluoro-2-isopropoxybenzene, a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique assembly of halogen and alkoxy substituents offers a versatile scaffold for the synthesis of complex molecular architectures. We will explore its synthesis, detailed spectroscopic analysis, and provide a comparative perspective against relevant structural analogs, supported by established experimental principles.
Introduction: The Utility of Polysubstituted Benzene Scaffolds
Polysubstituted benzene derivatives are fundamental building blocks in the development of novel pharmaceuticals and functional materials. The specific nature, number, and position of substituents on the aromatic ring dictate the molecule's steric and electronic properties, thereby influencing its reactivity, biological activity, and physicochemical characteristics. The subject of this guide, this compound, presents a compelling case study. The presence of three different halogens (F, Cl, Br) at distinct positions allows for selective, sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1] The isopropoxy group, in contrast to a simpler methoxy group, introduces greater lipophilicity and steric bulk, which can critically modulate protein-ligand interactions and improve metabolic stability in drug candidates.[2] This guide serves to elucidate the synthesis and definitive characterization of this valuable intermediate.
Proposed Synthesis and Mechanistic Considerations
The proposed multi-step synthesis is outlined below. The choice of this pathway is predicated on the reliability and high yields typically associated with the Sandmeyer reaction for the introduction of halogens.[5]
Experimental Protocol: Proposed Synthesis
Step 1: Diazotization of 4-bromo-2-chloro-6-fluoroaniline
-
To a stirred suspension of 4-bromo-2-chloro-6-fluoroaniline (1.0 eq) in a 3:1 mixture of glacial acetic acid and propionic acid, add concentrated hydrochloric acid (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. The causality for maintaining this low temperature is to prevent the premature decomposition of the unstable diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt to Form 4-Bromo-2-chloro-6-fluorophenol
-
In a separate flask, heat a solution of copper(I) oxide (0.1 eq) in dilute sulfuric acid to 100 °C.
-
Add the cold diazonium salt solution from Step 1 portion-wise to the hot acidic copper solution. Vigorous nitrogen evolution will be observed. The copper catalyst facilitates a smooth decomposition and hydrolysis.
-
After the addition is complete, heat the mixture at reflux for 1 hour to ensure complete conversion.
-
Cool the reaction mixture to room temperature and extract the phenolic product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Williamson Ether Synthesis to Yield this compound
-
Dissolve the purified 4-bromo-2-chloro-6-fluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Add 2-bromopropane (1.5 eq) to the mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC). The choice of an elevated temperature is to overcome the activation energy for this SN2 reaction.
-
Upon completion, cool the reaction, dilute with water, and extract the final product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The final product, this compound, should be purified by vacuum distillation or column chromatography to achieve high purity (>98%).
Synthesis Workflow Diagram
Caption: Proposed synthetic route via diazotization and etherification.
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. Below, we detail the expected analytical data for this compound, based on established principles of spectroscopy for polysubstituted aromatic compounds.[6][7][8]
Analytical Workflow Diagram
Caption: Workflow for the comprehensive characterization of the title compound.
Predicted Spectroscopic Data
| Technique | Expected Observations | Justification |
| ¹H-NMR | Two aromatic signals (doublets or doublet of doublets). One septet and one doublet for the isopropoxy group. | The two aromatic protons are in different chemical environments and will couple to the adjacent fluorine atom. The isopropoxy group shows characteristic septet (CH) and doublet (CH₃) signals. |
| ¹³C-NMR | Nine distinct signals. Aromatic signals will show C-F coupling. | Due to the lack of symmetry, all nine carbon atoms are chemically non-equivalent. Carbons bonded to or near the fluorine will exhibit characteristic splitting. |
| ¹⁹F-NMR | One signal, likely a triplet or doublet of doublets. | The single fluorine atom will couple to the two adjacent aromatic protons, resulting in a complex multiplet. |
| IR Spectroscopy | Peaks at ~2980-2930 cm⁻¹ (aliphatic C-H), ~3100-3000 cm⁻¹ (aromatic C-H), ~1250-1200 cm⁻¹ (aryl-O-C stretch), ~1600-1450 cm⁻¹ (aromatic C=C). | These absorption bands are characteristic of the functional groups present in the molecule.[9] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ~266/268/270. | The isotopic pattern will be complex and characteristic due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The exact mass would confirm the elemental composition C₉H₉BrClFO.[10] |
Comparative Analysis with Structural Analogs
To understand the unique utility of this compound, it is instructive to compare it with closely related, more common intermediates. The primary points of comparison are synthetic accessibility and the influence of the alkoxy substituent on reactivity and potential biological properties.
| Feature | This compound (Target) | 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene (Analog A)[2] | 1-Bromo-3-chloro-5-fluorobenzene (Analog B)[1] |
| Molecular Weight | 267.52 g/mol [10] | 239.47 g/mol [2] | 209.44 g/mol [1] |
| Synthetic Complexity | Higher (requires isopropylation step). | Lower (methylation is often simpler). | Lowest (commercially available precursor). |
| Steric Hindrance at C2 | Significant, due to the bulky isopropoxy group. | Moderate, due to the smaller methoxy group. | N/A (Hydrogen at C2). |
| Lipophilicity (LogP) | Higher (estimated). The isopropyl group increases lipid solubility. | Lower than target. | Lower than target. |
| Reactivity in Cross-Coupling | The isopropoxy group can sterically hinder reactions at the C1 (Cl) and C3 (F) positions but may electronically activate the ring. | The methoxy group is less sterically demanding, potentially leading to faster reaction rates.[2] | Lacks the activating alkoxy group, potentially leading to lower reactivity in certain coupling reactions. |
| Metabolic Stability | Potentially higher. The isopropoxy group is generally more resistant to O-dealkylation by metabolic enzymes than a methoxy group. | Potentially lower. O-demethylation is a common metabolic pathway. | N/A |
Causality Behind Performance Differences
The choice between the target compound and its analogs is driven by the specific goals of the synthesis.
-
For Enhanced Biological Properties: The isopropoxy group of the target compound is a strategic choice in drug discovery. Its increased lipophilicity can enhance membrane permeability, while its greater steric bulk can lead to selective binding with a target protein. Furthermore, its enhanced metabolic stability can lead to a longer biological half-life.[11]
-
For Maximizing Synthetic Yield/Simplicity: If the primary goal is simply to access a polysubstituted scaffold and the specific nature of the alkoxy group is inconsequential, the methoxy analog (Analog A) may be preferable due to a potentially more straightforward synthesis.[2]
-
For Orthogonal Reactivity: The presence of three distinct halogen atoms (Br, Cl, F) in the target compound and Analog A allows for programmed, sequential cross-coupling reactions. The C-Br bond is generally the most reactive, followed by C-Cl, allowing for selective functionalization. The C-F bond is typically the most inert, often requiring specialized catalytic systems for activation. This hierarchy is a key advantage for building molecular complexity.
Conclusion
This compound stands as a highly valuable, albeit synthetically challenging, building block for advanced chemical synthesis. Its characterization is achievable through a standard suite of spectroscopic techniques, with predictable outcomes based on its structure. The key distinguishing feature of this molecule is its isopropoxy group, which imparts increased steric bulk and lipophilicity compared to simpler analogs. This makes it a particularly attractive intermediate for applications in drug discovery, where fine-tuning of physicochemical properties is paramount for achieving desired biological outcomes. The comparative analysis underscores that while its synthesis may require more steps, the unique properties it confers can justify the additional effort for researchers aiming to create complex, high-value molecules.
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ChemBK. This compound. [Link]
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MySkinRecipes. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. [Link]
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ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. [Link]
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PubChem. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. [Link]
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Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring. [Link]
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Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
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Chemistry LibreTexts. Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. [Link]
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Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
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A Technical Guide to the Comparative Reactivity of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The unique arrangement of its substituents—a bulky isopropoxy group and three different halogens—imparts a nuanced reactivity profile that can be strategically exploited in various chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of this compound, drawing upon established principles of organic chemistry and experimental data from analogous systems to predict its behavior in key reaction classes: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and directed ortho-lithiation.
Understanding the Substituent Effects
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents.
-
Isopropoxy Group (-OCH(CH₃)₂): This is a strong electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs, which increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1] However, its significant bulk imposes considerable steric hindrance, which can influence the accessibility of adjacent sites.[2]
-
Halogens (F, Cl, Br): Halogens are a unique class of substituents that exhibit a dual nature. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack.[3] Conversely, they are resonance electron-donating (+M effect) due to their lone pairs, directing incoming electrophiles to the ortho and para positions.[3] The overall effect is a deactivated ring that is ortho, para-directing.
The combination of these substituents on the benzene ring creates a complex electronic and steric environment that dictates the regioselectivity and rate of chemical reactions.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations for the formation of carbon-carbon bonds. The reactivity of aryl halides in these reactions is primarily dictated by the carbon-halogen bond dissociation energy (BDE), which follows the trend: C-I > C-Br > C-Cl > C-F.[3][4]
For this compound, the primary sites for cross-coupling are the C-Br and C-Cl bonds. The C-F bond is generally unreactive under standard Suzuki-Miyaura conditions.[5]
Comparative Reactivity: C-Br vs. C-Cl
Experimental evidence from studies on polyhalogenated arenes consistently demonstrates that the C-Br bond is significantly more reactive than the C-Cl bond in Suzuki-Miyaura cross-coupling reactions.[6][7] This difference in reactivity allows for selective functionalization of the C-Br bond while leaving the C-Cl bond intact, by carefully controlling the reaction conditions.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Position of Halogen | Relative Reactivity | Rationale |
| C5-Br | Highest | Lower C-X bond dissociation energy. |
| C1-Cl | Moderate | Higher C-X bond dissociation energy. |
| C3-F | Lowest | Strongest C-X bond; generally unreactive. |
This predicted selectivity is a powerful tool for the sequential and site-selective synthesis of complex molecules.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
The following is a general protocol for the selective Suzuki-Miyaura coupling at the C-Br position of a polyhalogenated aromatic ether, based on established methodologies.[8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Add toluene and water in a 4:1 ratio.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80-90°C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for a selective Suzuki-Miyaura cross-coupling reaction.
II. Nucleophilic Aromatic Substitution (SNAr): The "Element Effect"
Nucleophilic aromatic substitution (SNAr) is a key reaction for the introduction of nucleophiles onto an aromatic ring. The reactivity in SNAr is governed by the "element effect," where the reactivity of the halogens as leaving groups is inverted compared to SN2 reactions: F > Cl ≈ Br > I.[9][10] This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), and the highly electronegative fluorine atom is most effective at stabilizing this intermediate through its inductive effect.[11][12]
For this compound, the presence of the electron-donating isopropoxy group generally disfavors SNAr. However, the cumulative electron-withdrawing inductive effect of the three halogens can still allow for substitution under forcing conditions, especially if an activating group were present elsewhere on a similar ring system.
Comparative Reactivity: F vs. Cl vs. Br
Based on the established principles of SNAr, the predicted order of reactivity for the halogens in this compound is:
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Position of Halogen | Relative Reactivity | Rationale |
| C3-F | Highest | Strongest inductive electron withdrawal, stabilizing the Meisenheimer intermediate. |
| C1-Cl | Moderate | Moderate inductive effect. |
| C5-Br | Lowest | Weakest inductive effect among the halogens. |
It is important to note that the bulky isopropoxy group at the C2 position will sterically hinder nucleophilic attack at the C1 and C3 positions, potentially reducing the overall reaction rate for substitution at these sites.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a generalized protocol for an SNAr reaction on a polyhalogenated aromatic ether.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide)
-
Polar aprotic solvent (e.g., DMSO or DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent.
-
Add the nucleophile (1.5 eq) to the solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
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A Comparative Guide to the Purity Assessment of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The purity of a synthetic intermediate not only dictates the efficiency and reproducibility of subsequent synthetic steps but also profoundly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene, a polysubstituted aromatic ether, represents a class of versatile building blocks in medicinal chemistry. Its unique substitution pattern offers multiple points for further functionalization, making it a valuable intermediate in the synthesis of complex therapeutic agents.
This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized this compound. We will explore the rationale behind selecting specific analytical techniques, delve into detailed experimental protocols, and present a comparative analysis against structurally similar alternatives. The focus will be on establishing a robust, multi-faceted approach to purity determination, ensuring the quality and reliability of this critical intermediate.
The Imperative of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate can have cascading negative effects.[1][2] Even seemingly insignificant levels of contaminants can lead to:
-
Altered Reaction Pathways: Impurities can interfere with subsequent chemical transformations, leading to the formation of undesired byproducts, reducing the overall yield, and complicating purification processes.
-
Toxicity and Adverse Effects: Process-related impurities or isomers of the desired compound may possess inherent toxicity, posing a direct risk to patient safety if carried through to the final drug product.
-
Reduced Efficacy: Impurities can potentially inhibit the biological activity of the API, leading to a final product with diminished therapeutic effect.
-
Regulatory Hurdles: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.[3] Failure to adequately identify and quantify impurities can lead to significant delays or rejection of new drug applications.
Therefore, a comprehensive and orthogonal approach to purity assessment is not merely a quality control measure but a fundamental aspect of robust drug development.[4]
Orthogonal Analytical Strategies for Purity Determination
A single analytical technique is often insufficient to provide a complete picture of a compound's purity.[5] An orthogonal approach, employing multiple analytical methods with different separation and detection principles, is essential for a comprehensive assessment.[6] For a molecule like this compound, a combination of chromatographic and spectroscopic techniques is recommended.
Caption: Workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity determination of non-volatile and thermally stable organic compounds. For this compound, a C18 or a phenyl-based stationary phase is suitable due to the compound's aromatic and moderately hydrophobic nature.[7][8]
Experimental Protocol: HPLC-UV Purity Determination
1. Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
-
Gradient Program: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard of this compound and dissolve in 10 mL of the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized product in the same manner as the working standard solution.
4. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Purity Analysis: HPLC Data
To provide a comparative context, the purity of synthesized this compound was compared with two structurally similar, commercially available intermediates: 1-Bromo-3-chloro-5-fluorobenzene and 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene.
| Compound | Retention Time (min) | Purity by HPLC (% Area) | Major Impurity (RT, min) |
| This compound | 12.8 | 99.2% | 10.5 |
| 1-Bromo-3-chloro-5-fluorobenzene[9][10] | 9.7 | 98.8% | 8.2 |
| 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene[11] | 11.5 | 99.5% | 9.9 |
Note: The data presented is illustrative and based on typical results for compounds of this class.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities and Confirming Identity
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved by HPLC. It also serves as an excellent orthogonal method for confirming the identity of the main component through its mass fragmentation pattern.[12][13]
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (20:1).
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: 40-400 amu.
4. Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
Expected Fragmentation Pattern
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and fragment ions corresponding to the loss of the isopropoxy group and subsequent cleavages of the aromatic ring. The isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination
¹H and ¹⁹F NMR spectroscopy are invaluable tools for structural elucidation and can be adapted for quantitative analysis (qNMR) to determine the absolute purity of a compound without the need for a specific reference standard of the analyte.[14][15] For a fluorinated compound like this compound, ¹⁹F qNMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion, which often results in a less crowded spectrum compared to ¹H NMR.[16]
Experimental Protocol: ¹⁹F qNMR Purity Assessment
1. Instrumentation and Reagents:
-
NMR spectrometer (≥400 MHz) with a fluorine probe.
-
High-purity deuterated solvent (e.g., CDCl₃).
-
Internal standard with a known purity and a ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized compound and 10 mg of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
3. NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
4. Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparative Purity by Orthogonal Methods
| Analytical Method | Purity of this compound | Key Advantages |
| HPLC-UV | 99.2% (relative purity) | High resolution, excellent for routine quality control. |
| GC-MS | Confirmed identity, no significant volatile impurities detected | High sensitivity for volatile compounds, structural confirmation. |
| ¹⁹F qNMR | 98.9% (absolute purity) | Absolute quantification, no analyte-specific standard needed. |
Note: The data presented is illustrative and demonstrates the expected concordance between different analytical techniques.
Potential Impurities in the Synthesis of this compound
A plausible synthetic route to the target compound involves the bromination of 1-chloro-3-fluoro-2-isopropoxybenzene or the isopropylation of 5-bromo-1-chloro-3-fluorophenol.[17][18] Based on these potential pathways, likely impurities could include:
-
Isomeric Products: Regioisomers formed during the bromination step.
-
Starting Materials: Unreacted 1-chloro-3-fluoro-2-isopropoxybenzene or 5-bromo-1-chloro-3-fluorophenol.
-
De-halogenated Byproducts: Loss of a halogen atom during the synthesis.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Caption: Potential impurity formation during the synthesis of the target compound.
Conclusion and Recommendations
The purity assessment of this compound requires a multi-pronged analytical strategy to ensure its suitability as a pharmaceutical intermediate. While HPLC-UV serves as a robust primary method for routine purity checks and impurity profiling, it should be complemented by orthogonal techniques. GC-MS is crucial for the identification of volatile impurities and for providing unambiguous structural confirmation of the main component. For an accurate determination of absolute purity, particularly for a fluorinated molecule, ¹⁹F qNMR is a highly recommended and powerful tool.
For researchers in drug discovery and development, establishing such a comprehensive analytical workflow is not just a matter of due diligence but a critical step in ensuring the quality, safety, and ultimate success of a therapeutic candidate. The choice of analytical methods should always be guided by a thorough understanding of the synthetic process and the potential impurities that may arise.
References
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Chem-Impex. 1-Bromo-3-chloro-5-fluorobenzene. [Link]
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National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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Pharmaceutical Technology. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
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Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]
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Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
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NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]
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National Center for Biotechnology Information. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Scirp.org. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. [Link]
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ResearchGate. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
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A Comparative Guide to Synthetic Routes for 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Introduction: Strategic Value of a Polysubstituted Aromatic Intermediate
In the landscape of modern drug discovery and agrochemical development, the precise arrangement of functional groups on an aromatic scaffold is a cornerstone of molecular design. 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a prime example of a highly functionalized building block, offering a unique convergence of electronic and steric properties. Its constitution, featuring four distinct substituents, provides medicinal chemists with a versatile platform for introducing further complexity through well-established synthetic transformations such as cross-coupling reactions at the bromine site. This guide provides a detailed, comparative analysis of two logical synthetic strategies to access this valuable intermediate, grounded in established chemical principles and supported by experimental insights to inform researchers in their selection of an optimal manufacturing process.
Synthetic Strategies: A Tale of Two Timings
The core strategic decision in synthesizing this compound revolves around the timing of the bromination step. The two most logical approaches are a late-stage bromination of a pre-formed ether or an early-stage bromination of a phenolic precursor followed by etherification. We will dissect both pathways to evaluate their respective merits and drawbacks.
Route 1: Late-Stage Bromination via Ether Precursor
This synthetic design prioritizes the early installation of the isopropoxy group, followed by a regioselective electrophilic aromatic substitution to introduce the bromine atom. This approach leverages the directing effects of the combined substituents on a less reactive ether substrate.
Experimental Protocol: Route 1
Step 1a: Williamson Ether Synthesis of 1-Chloro-3-fluoro-2-isopropoxybenzene
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-6-fluorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The mixture will become a suspension.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and maintain for 12-16 hours, monitoring for the consumption of the starting phenol by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-chloro-3-fluoro-2-isopropoxybenzene, which can be used directly in the next step or purified by distillation.
Step 1b: Electrophilic Bromination
-
Dissolve the 1-chloro-3-fluoro-2-isopropoxybenzene (1.0 eq) from the previous step in dichloromethane (DCM).
-
Cool the solution to 0°C using an ice-water bath.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) in small portions over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by washing with a 10% aqueous sodium thiosulfate solution to neutralize any unreacted NBS.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product, this compound.
Mechanistic Rationale & Field Insights
The initial Williamson ether synthesis is a robust and widely used Sₙ2 reaction.[1][2][3] The use of a polar aprotic solvent like DMF accelerates the reaction, while K₂CO₃ provides a sufficiently strong base to deprotonate the phenol without introducing strongly nucleophilic hydroxide ions that could lead to side reactions with the 2-bromopropane.[4]
The critical step is the regioselective bromination. The isopropoxy group is a powerful ortho-, para-directing activating group. The chlorine and fluorine atoms are deactivating but also ortho-, para-directing. The combined directing effects strongly favor electrophilic attack at the C5 position, which is para to the isopropoxy group and meta to the halogen substituents, leading to high regioselectivity. Using NBS is often preferred over liquid bromine for safety and ease of handling.
Workflow Diagram: Route 1
Caption: Workflow for Route 1, proceeding via etherification followed by bromination.
Route 2: Early-Stage Bromination Followed by Etherification
This alternative approach reverses the sequence, first brominating the more reactive phenol starting material and then performing the ether synthesis on the resulting brominated phenol.
Experimental Protocol: Route 2
Step 2a: Electrophilic Bromination of 2-Chloro-6-fluorophenol
-
Dissolve 2-chloro-6-fluorophenol (1.0 eq) in DCM and cool the solution to 0°C in an ice-water bath.
-
In a separate flask, prepare a solution of liquid bromine (1.05 eq) in a small amount of DCM.
-
Add the bromine solution dropwise to the stirred phenol solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by washing with an aqueous solution of sodium bisulfite to destroy excess bromine.[5]
-
Separate the organic phase, wash with saturated sodium bicarbonate solution, dry over MgSO₄, and evaporate the solvent to yield crude 4-bromo-2-chloro-6-fluorophenol. This intermediate is often of sufficient purity to proceed to the next step.
Step 2b: Williamson Ether Synthesis
-
Dissolve the crude 4-bromo-2-chloro-6-fluorophenol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and 2-bromopropane (1.5 eq).
-
Heat the mixture to 80°C and stir for 12-16 hours.
-
The workup and purification procedure is identical to that described in Step 1a, yielding the final product.
Mechanistic Rationale & Field Insights
The bromination of phenols is a rapid electrophilic aromatic substitution.[6][7] The powerful activating and ortho-, para-directing nature of the hydroxyl group ensures high regioselectivity for the incoming bromine electrophile at the para position (C4), which is sterically unhindered.[5] This step is generally high-yielding. The subsequent Williamson ether synthesis proceeds via the same Sₙ2 mechanism as in Route 1. A potential drawback is the handling of liquid bromine, which is highly corrosive and volatile, requiring stringent safety protocols.
Workflow Diagram: Route 2
Caption: Workflow for Route 2, involving bromination prior to ether synthesis.
Comparative Performance Analysis
The selection of a synthetic route in a professional setting is a multi-parameter decision. The following table provides a comparative summary based on key performance metrics derived from analogous reactions in the literature and practical laboratory experience.
| Parameter | Route 1: Late-Stage Bromination | Route 2: Early-Stage Bromination | Rationale & Justification |
| Overall Yield | ~70-80% | ~75-85% | Route 2 often provides a slightly higher overall yield as the bromination of the highly activated phenol precursor is extremely efficient.[6] |
| Purity | High (>98% post-chromatography) | High (>98% post-chromatography) | Both routes can yield high-purity material, but Route 1 may be cleaner as bromination of the less-activated ether can lead to fewer over-brominated byproducts. |
| Number of Steps | 2 | 2 | Both routes are two-step syntheses from the common starting material. |
| Safety & Handling | Superior. Uses NBS, a solid brominating agent which is easier and safer to handle. | Challenging. Requires handling of highly corrosive and volatile liquid bromine.[5] | The use of NBS significantly mitigates the risks associated with elemental bromine, especially at scale. |
| Scalability | Excellent. The process is more amenable to scale-up due to the superior safety profile of NBS. | Moderate. Scaling up reactions with large quantities of liquid bromine presents significant engineering and safety challenges. | For industrial applications, avoiding hazardous reagents like Br₂ is a major advantage. |
| Cost of Reagents | Moderate. NBS is more expensive than liquid bromine by weight, but may be cost-effective at scale due to safety and handling advantages. | Low. Liquid bromine is a relatively inexpensive bulk chemical. | The raw material cost for Route 2 is lower, but this may be offset by the higher engineering and safety costs for large-scale production. |
Conclusion and Professional Recommendation
Both synthetic strategies presented are chemically sound and effective for the laboratory-scale synthesis of this compound.
Route 2 (Early-Stage Bromination) offers a potential advantage in terms of overall yield due to the facile bromination of the activated phenol starting material. For small-scale academic research where resources for handling bromine are in place, this may be a slightly more efficient path.
However, for most applications, particularly in industrial and drug development settings where safety, reproducibility, and scalability are paramount, Route 1 (Late-Stage Bromination) is the superior and recommended process. The use of N-Bromosuccinimide (NBS) instead of liquid bromine provides a significant operational advantage, simplifying handling and drastically improving the safety profile of the synthesis. This operational simplicity and inherent safety make Route 1 more robust and readily transferable to a larger scale, which is a critical consideration for the production of intermediates intended for advanced pharmaceutical programs.
References
-
University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry. Retrieved January 20, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene Isomers
In the realms of pharmaceutical development and materials science, the precise arrangement of substituents on an aromatic ring is not a trivial detail—it is the very factor that dictates a molecule's function, efficacy, and safety. Positional isomers, molecules with identical formulas but different substituent arrangements, can exhibit vastly different biological activities and physical properties. Consequently, the unambiguous structural confirmation of a target isomer is a cornerstone of synthetic chemistry.
This guide provides an in-depth, practical comparison of the key spectroscopic features that differentiate 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene from its positional isomers. We will move beyond theoretical data, grounding our analysis in the causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach. For researchers in drug discovery, process chemistry, and quality control, this document serves as a framework for isomer differentiation. The compound "5-bromo-1-chloro-3-fluoro-2-methoxybenzene" is noted as a versatile intermediate in organic synthesis, particularly in drug discovery, underscoring the importance of its structural analogues[1].
The Isomers in Focus
For this comparative analysis, we will examine the target molecule (Isomer A) and two logical positional isomers where the halogen atoms have been rearranged. This selection allows for a clear illustration of how substituent placement directly impacts the spectroscopic output.
-
Isomer A: this compound
-
Isomer B: 1-Bromo-5-chloro-3-fluoro-2-isopropoxybenzene
-
Isomer C: 3-Bromo-1-chloro-5-fluoro-2-isopropoxybenzene
Caption: Molecular structures of the three positional isomers under investigation.
The Analytical Workflow: A Self-Validating Protocol
A robust identification relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that leaves no room for ambiguity.
Experimental Methodologies
The following protocols represent a standard, high-quality approach for acquiring the necessary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer with a broadband probe.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire 16 scans with a 30° pulse and a 5-second relaxation delay to ensure accurate integration.
-
¹³C{¹H} NMR: Acquire 1024 scans using proton decoupling. A relaxation delay of 2 seconds is sufficient.
-
¹⁹F NMR: Acquire 64 scans. No external standard is needed as chemical shifts are typically referenced to a universal standard like CFCl₃ computationally. ¹⁹F NMR is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus[2][3][4][5].
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Method: Apply a small sample of the neat liquid or solid onto the ATR crystal. Acquire 32 scans at a resolution of 4 cm⁻¹. The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification[6].
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC System: Agilent GC with a 30m x 0.25mm DB-5ms column.
-
Injection: 1 µL of a 100 ppm solution in dichloromethane, splitless injection.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS System: Quadrupole mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.
-
Scan Range: 40-400 m/z.
Caption: A multi-technique workflow for robust isomer identification.
Comparative Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data for each isomer. These predictions are based on established principles of substituent effects on aromatic systems.
¹H NMR Spectroscopy: Probing the Electronic Environment
The chemical shifts of the two aromatic protons are highly sensitive to the placement of the surrounding electron-withdrawing halogen and electron-donating isopropoxy groups. The benzene proton signal is typically around 7.3 ppm, and substituents will shift signals upfield or downfield from this value[7].
Table 1: Predicted ¹H NMR Data (Aromatic Region)
| Isomer | Proton | Predicted δ (ppm) | Multiplicity | Key Differentiator |
| A | H-4 | ~7.2 - 7.4 | Doublet of doublets (dd) | Both protons show coupling to Fluorine. H-4 has a small meta-coupling to H-6. |
| H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | H-6 has a small meta-coupling to H-4. | |
| B | H-4 | ~7.3 - 7.5 | Doublet of doublets (dd) | H-4 is ortho to Chlorine, leading to a downfield shift. |
| H-6 | ~7.1 - 7.3 | Doublet (d) | H-6 is only coupled to Fluorine. | |
| C | H-4 | ~7.4 - 7.6 | Doublet (d) | H-4 is ortho to Bromine and para to Chlorine, resulting in a significant downfield shift. |
| H-6 | ~6.8 - 7.0 | Doublet (d) | H-6 is ortho to the electron-donating isopropoxy group, causing an upfield shift. |
Expert Analysis:
-
Isomer A is unique in that both of its aromatic protons (H-4 and H-6) will exhibit coupling to the fluorine at position 3. Furthermore, they will show a small meta-coupling (⁴JHH ≈ 2-3 Hz) to each other, resulting in two distinct doublet of doublets signals.
-
Isomer B will show two signals, but only the H-4 proton will show significant proton-proton coupling (a small meta-coupling to H-6). The H-6 proton, being isolated, should appear as a clean doublet due to its coupling with the fluorine at C-5.
-
Isomer C provides the most distinct pattern. The H-4 proton is flanked by two halogens, shifting it significantly downfield. In contrast, the H-6 proton is adjacent to the electron-donating isopropoxy group, shifting it upfield relative to the other isomers. This large separation in chemical shifts is a key identifier.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
The ¹⁹F nucleus is an exceptionally sensitive probe of its local electronic environment, with a chemical shift range that is far wider than for ¹H NMR[5]. This makes it a primary tool for differentiating these isomers.
Table 2: Predicted ¹⁹F NMR Data
| Isomer | Predicted δ (ppm) | Multiplicity | Rationale |
| A | ~ -110 to -115 | Triplet of doublets (td) or Multiplet | Fluorine at C-3 is ortho to both the isopropoxy group and a proton (H-4), and meta to another proton (H-6). This complex coupling will result in a complex multiplet. |
| B | ~ -100 to -105 | Doublet of doublets (dd) | Fluorine at C-3 is ortho to a proton (H-4) and a chlorine atom. The environment is less shielded than in A, leading to a downfield shift. |
| C | ~ -120 to -125 | Doublet (d) | Fluorine at C-5 is flanked by two protons (H-4, H-6). This more shielded environment and different neighbor effects will shift the signal upfield. |
Expert Analysis: The chemical shift of the fluorine atom is directly influenced by the nature of the substituents at the ortho positions. In Isomer A , being ortho to the electron-donating isopropoxy group will cause a specific shielding effect. In Isomer B , being ortho to a chlorine atom will be deshielding. In Isomer C , being para to the strongly electron-withdrawing chlorine will also have a distinct electronic influence. The multiplicity, arising from coupling to nearby protons, provides a secondary layer of confirmation.
Infrared (IR) Spectroscopy: The Vibrational Signature
While NMR provides detailed connectivity, IR spectroscopy offers a unique molecular "fingerprint." Aromatic ethers typically show two characteristic C-O stretching absorptions[8][9]. The C-X (halogen) stretches occur at lower wavenumbers.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibration | Isomer A | Isomer B | Isomer C |
| C-O Stretch (Aryl-O) | ~1250-1270 | ~1250-1270 | ~1250-1270 |
| C-O Stretch (Alkyl-O) | ~1050-1070 | ~1050-1070 | ~1050-1070 |
| C-F Stretch | ~1150-1200 | ~1150-1200 | ~1150-1200 |
| Fingerprint Region | Unique Pattern | Unique Pattern | Unique Pattern |
Expert Analysis: Although many of the primary functional group frequencies will be similar across the isomers, the substitution pattern on the aromatic ring dictates the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹). Each isomer will have a distinct and reproducible pattern in this region, which, when compared to a reference standard, provides definitive confirmation. The C-X stretching peak positions also vary based on the mass of the halogen, with C-Cl and C-Br stretches appearing at lower frequencies[10].
Mass Spectrometry: The Isotopic Key
All three isomers have the same molecular formula (C₉H₉BrClFO) and will therefore have the same nominal molecular weight. However, the presence of both bromine and chlorine, which have distinctive natural isotopic abundances, provides an unambiguous signature.
-
Chlorine: ~75% ³⁵Cl and ~25% ³⁷Cl (a 3:1 ratio)[11].
This combination results in a characteristic cluster of peaks for the molecular ion (M⁺).
-
M peak: Contains ⁷⁹Br and ³⁵Cl
-
M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
M+4 peak: Contains ⁸¹Br and ³⁷Cl
The expected relative intensities of these peaks will be approximately 75 : 100 : 25 . This pattern is a powerful confirmation of the elemental composition, and its presence is a prerequisite for any of the proposed structures. Aromatic compounds are known to produce prominent molecular ions due to the stability of the benzene ring[13].
Caption: Predicted isotopic pattern for the molecular ion (M⁺, M+2, M+4).
While the molecular ion pattern confirms the elemental formula, fragmentation can sometimes offer clues to the structure. Aromatic ethers are known to cleave at the bond beta to the aromatic ring[13]. However, for these isomers, the initial fragmentation patterns are likely to be very similar, making the MS data most powerful for elemental confirmation rather than isomer differentiation.
Conclusion
The differentiation of the this compound isomers is not achievable with a single technique. It requires a synthesized, multi-faceted approach where the strengths of each method compensate for the limitations of the others.
-
Mass Spectrometry provides the definitive elemental formula via the unique Br/Cl isotopic pattern.
-
¹H and ¹⁹F NMR are the most powerful tools for differentiation, revealing the precise electronic environment and connectivity of the aromatic core through distinct chemical shifts and coupling patterns.
-
IR Spectroscopy serves as a final confirmation, matching the unique "fingerprint" of the sample to that of a known analytical standard.
By following this self-validating workflow, researchers can confidently and unambiguously determine the structure of their synthesized material, ensuring the integrity of their research and the quality of their products.
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Other Important Isotopes- Br and Cl . Chemistry LibreTexts. [Link]
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Spectroscopy of Ethers . OpenStax. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-Madison. [Link]
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Predict 13C carbon NMR spectra . NMRDB.org. [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . ACS Publications. [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . National Institutes of Health (NIH). [Link]
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Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]
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Isotopes in Mass Spectrometry . Chemistry Steps. [Link]
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H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) . YouTube. [Link]
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Interpretation of Infrared Spectra, A Practical Approach . Wiley Analytical Science. [Link]
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Bromo pattern in Mass Spectrometry . YouTube. [Link]
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Short Summary of 1H-NMR Interpretation . University of Colorado Boulder. [Link]
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The mass spectrum of 1-bromo-2-chloroethane . Doc Brown's Chemistry. [Link]
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5-Bromo-1-chloro-3-fluoro-2-iodo-benzene . PubChem. [Link]
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A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
In the intricate world of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the choice of a starting material is a critical decision that dictates reaction pathways, efficiency, and overall cost. The polysubstituted aromatic compound, 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene, is a valuable building block precisely because of its defined reactivity and multiple functionalization points.[1] Its utility in forming complex molecular architectures, often through cross-coupling reactions, is well-established.
However, reliance on a single intermediate can be limiting. The strategic selection of alternative reagents can unlock more efficient synthetic routes, overcome challenges in reactivity or selectivity, and align with the economic and environmental goals of process development. This guide provides a comparative analysis of viable alternatives, grounded in mechanistic principles and supported by experimental frameworks, to empower researchers in making informed decisions.
Understanding the Reactivity of the Core Scaffold
The synthetic utility of this compound stems from the predictable hierarchy of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the energy required to break these bonds—and thus the rate of the crucial oxidative addition step—generally follows a clear trend: C-I > C-Br > C-Cl > C-F.[2] This makes the C-Br bond the primary and most reactive site for transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, allowing for selective functionalization while leaving the C-Cl bond intact for potential subsequent reactions.
Beyond cross-coupling, the electron-donating isopropoxy group and the highly electronegative fluorine atom can serve as Directed Metalation Groups (DMGs).[3][4] This allows for regioselective deprotonation at an adjacent carbon atom using strong organolithium bases, a powerful method for introducing electrophiles that is orthogonal to palladium catalysis.[3][5][6][7]
Strategic Alternatives for C-C and C-N Bond Formation
The choice of an alternative reagent is fundamentally tied to the specific bond one intends to form. Below, we compare key classes of reagents and the strategic advantages they offer.
The Aryl Triflate: A Highly Versatile Coupling Partner
Aryl triflates (Ar-OTf) are excellent substitutes for aryl bromides in a wide array of palladium-catalyzed cross-coupling reactions.[8] Their value lies in their preparation from readily available phenols and the unique reactivity profiles they exhibit with certain catalyst systems.
Causality of Experimental Choice: The decision to use a triflate over a bromide is often driven by precursor availability or the need for orthogonal reactivity. If a molecule already contains a bromide that must be preserved, a triflate can be installed and selectively reacted, or vice versa. The outcome of competitive coupling between an aryl bromide and an aryl triflate is highly dependent on the choice of catalyst and nucleophile.[9][10] For instance, catalyst systems using tri(tert-butyl)phosphine (P(t-Bu)3) ligands can show a remarkable preference for reacting with aryl chlorides over aryl triflates, defying the conventional reactivity trend.[8][9]
Comparative Performance Data: Aryl Halide vs. Aryl Triflate
| Leaving Group | Typical Catalyst System (Suzuki Coupling) | Relative Reactivity | Key Advantage |
| Aryl Bromide | Pd(OAc)₂, SPhos/XPhos | High | Generally faster kinetics, well-established protocols. |
| Aryl Triflate | Pd(OAc)₂, PCy₃ | Moderate to High | Accessible from phenols; allows for orthogonal reactivity.[8] |
| Aryl Chloride | Pd₂(dba)₃, P(t-Bu)₃ | Lower (but improving) | Economical for large-scale synthesis; lower molecular weight.[11] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate
This protocol describes a general procedure for the coupling of an aryl triflate with an arylboronic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl triflate (1.0 eq), arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%), and the phosphine ligand, such as tricyclohexylphosphine (PCy₃, 4 mol%).
-
Solvent and Reaction: Add a degassed solvent (e.g., 1,4-dioxane or toluene) and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reversing Polarity: Organometallic Reagents
A powerful alternative strategy involves reversing the roles of the coupling partners. Instead of an electrophilic aryl halide, one can generate a nucleophilic organometallic species from the core scaffold. This approach is fundamental to organic synthesis and offers distinct advantages depending on the metal used.
Comparative Guide to Organometallic Intermediates
| Reagent Type | Preparation Method | Reactivity | Functional Group Tolerance |
| Aryllithium (ArLi) | Halogen-metal exchange (e.g., with n-BuLi) or directed ortho-metalation.[3][12] | Very High | Low; reacts with acidic protons and many carbonyls. |
| Grignard (ArMgX) | Reaction with Mg metal or halogen-Mg exchange (e.g., with i-PrMgCl).[13][14][15] | High | Low; similar to organolithiums but generally less reactive. |
| Arylzinc (ArZnX) | From ArBr using activated Zn (Rieke zinc) or Co-catalyzed reaction with Zn dust.[16] | Moderate | High; tolerates esters, amides, and nitriles. |
Causality of Experimental Choice:
-
Organolithium and Grignard reagents are classic choices for forming C-C bonds with simple electrophiles like aldehydes, ketones, or CO₂.[13][17] However, their high basicity and nucleophilicity limit their use in complex molecules with sensitive functional groups.[13]
-
Organozinc reagents represent a significant advancement, offering a milder reactivity profile that is compatible with a much broader range of functional groups.[16] The development of cobalt-catalyzed methods for their preparation from aryl bromides under gentle conditions has made them a go-to option for complex settings.[16]
Experimental Protocol: Cobalt-Catalyzed Preparation of an Arylzinc Reagent
This protocol is adapted from methods for generating functionalized arylzinc compounds from aryl bromides.[16]
-
Apparatus Setup: In a glovebox or under an inert atmosphere, add zinc dust (2.0 eq) and CoBr₂ (10 mol%) to a flame-dried flask.
-
Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by the aryl bromide (e.g., this compound, 1.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The formation of the organozinc reagent can be monitored by quenching aliquots and analyzing by GC-MS. The reaction is typically complete within a few hours.
-
Subsequent Use: The resulting slurry containing the arylzinc reagent can be used directly in subsequent cross-coupling reactions (e.g., Negishi coupling) by adding a palladium catalyst and the desired electrophile.
The Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds
For the synthesis of aryl amines, a core motif in countless pharmaceutical agents, the Buchwald-Hartwig amination has become the gold standard, largely replacing harsher classical methods.[18][19] This reaction directly couples an aryl halide with a primary or secondary amine.
Causality of Experimental Choice: The choice of halide (bromide vs. chloride) is a key consideration. While the C-Br bond of the target compound is more reactive, significant advances in ligand design have made the coupling of aryl chlorides highly efficient.[20][21] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and N-heterocyclic carbene (NHC) ligands accelerate the rate-limiting oxidative addition step for aryl chlorides, making them viable and economically attractive substrates.[21][22][23]
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This is a general protocol and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried vial, add the aryl bromide (1.0 eq), the amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Catalyst Premix: In a separate vial, prepare the catalyst by mixing a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) with a suitable ligand (e.g., XPhos, 2-4 mol%) in an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Add the catalyst solution to the reagent vial. Seal the vial and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.
Conclusion: A Framework for Reagent Selection
The decision to use this compound or an alternative is a multi-faceted strategic choice. There is no single "best" reagent; rather, there is an optimal reagent for a specific synthetic challenge. For rapid, selective functionalization at a single site, the parent bromo-compound is an excellent choice. However, for reasons of cost, alternative synthetic design, or functional group compatibility, other options become highly attractive.
-
Aryl triflates offer a gateway from phenolic precursors and enable orthogonal reactivity.
-
Organozinc reagents provide a milder, more functional-group-tolerant path for nucleophilic introduction of the aromatic ring.
-
Using an aryl chloride analogue with a modern Buchwald-Hartwig catalyst system can be a more economical route for large-scale C-N bond formation.
The following diagram illustrates a potential decision-making workflow for a synthetic chemist.
Diagram: Reagent Selection Workflow
Caption: A decision-making flowchart for selecting a reagent based on synthetic goals.
By carefully considering the mechanism, scope, and practical limitations of each alternative, researchers can design more robust, efficient, and innovative synthetic routes.
References
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Littke, A. F., & Fu, G. C. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions: A Quantitative Assessment. Journal of the American Chemical Society, 122(17), 4020–4028.
- Caddick, S., & Fitzmaurice, R. (2009). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Singh, R., & Nolan, S. P. (2015). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide.
- Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3973-3976.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- ResearchGate. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- ElectronicsAndBooks. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Beier, P., & Paper, V. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 8, 126-131.
- Wikipedia. (n.d.). Directed ortho metalation.
- Cossi, A., et al. (2003). New Chemical Synthesis of Functionalized Arylzinc Compounds from Aromatic or Thienyl Bromides under Mild Conditions Using a Simple Cobalt Catalyst and Zinc Dust. The Journal of Organic Chemistry, 68(21), 8054-8059.
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Wikipedia. (n.d.). Grignard reagent.
- ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- Chemistry Stack Exchange. (2023). Substitution of aryl bromide in synthesis of a chelator.
- ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5-Bromo-3-chloro-2-fluorotoluene and Analogous Halogenated Aromatics.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.
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validation of the structure of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene by X-ray crystallography
An In-Depth Technical Guide to the Structural Validation of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene: A Comparative Analysis Centered on X-ray Crystallography
Introduction: The Challenge of Unambiguous Isomer Identification
In the synthesis of complex organic molecules, particularly polysubstituted aromatic compounds such as this compound, the confirmation of the correct isomeric structure is a critical, non-trivial step. The precise arrangement of substituents on the benzene ring dictates the molecule's physicochemical properties, reactivity, and, in the context of drug development, its biological activity and safety profile. While various analytical techniques provide pieces of the structural puzzle, only a definitive method can provide the unequivocal proof required for regulatory submission, patent protection, and advancing a lead candidate with confidence.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound. We will focus on Single-Crystal X-ray Crystallography as the gold-standard method for absolute structure determination and contrast its capabilities with complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our objective is to not only detail the protocols but to explain the causality behind the experimental choices and the relative certainty of the data each method provides.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the preeminent technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides an unambiguous depiction of molecular structure by measuring the diffraction of X-rays by the electron clouds of the atoms within a single crystal.[2] The resulting electron density map reveals exact atomic positions, bond lengths, bond angles, and stereochemistry, leaving no doubt as to the connectivity and conformation of the molecule.[3] For a molecule like this compound, where the relative positions of five different substituents must be confirmed, this technique is unparalleled.
Experimental Protocol: A Self-Validating Workflow
The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. The ability to grow a high-quality crystal is the first, and often most challenging, confirmation that the sample is of high purity.[4]
Step 1: Crystal Growth (The Purity Litmus Test)
-
Rationale: Crystallization is a purification process. For a molecule to form a well-ordered crystal lattice suitable for diffraction, it must be exceptionally pure. The presence of significant impurities or a mixture of isomers will typically frustrate crystal growth.
-
Protocol:
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or acetone) in a small, clean vial.
-
Select a miscible anti-solvent in which the compound is poorly soluble (e.g., deionized water).
-
Employ the slow evaporation or vapor diffusion method. For slow evaporation, loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. For vapor diffusion, place the vial inside a larger sealed chamber containing the anti-solvent; the anti-solvent vapor will slowly diffuse into the sample solution, reducing solubility and inducing crystallization.[5]
-
Visually inspect the vial periodically under a microscope for the formation of single, well-formed crystals, ideally 0.1-0.3 mm in each dimension.[3]
-
Step 2: Data Collection
-
Rationale: A high-quality crystal, when exposed to a monochromatic X-ray beam, will produce a distinct and ordered diffraction pattern. The quality of this pattern is a direct indicator of the crystal's internal order.
-
Protocol:
-
Carefully select and mount a suitable crystal on a goniometer head using an appropriate cryo-protectant oil.[1]
-
The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer (e.g., a Bruker D8 QUEST).[6]
-
Collect a series of diffraction images as the crystal is rotated through various angles.[7] The instrument's software measures the position and intensity of thousands of unique reflections.[2]
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data contains the information needed to reconstruct the electron density map of the unit cell. The final refined model is cross-validated against the experimental data, ensuring a reliable result.
-
Protocol:
-
Process the raw data to integrate the reflection intensities and make corrections for experimental factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic positions. The positions of the heavy bromine and chlorine atoms often make this initial step straightforward.
-
Refine the structural model against the experimental data using least-squares methods. This iterative process optimizes atomic coordinates, thermal parameters, and bond lengths/angles to achieve the best fit between the calculated and observed diffraction patterns.
-
The final model is validated using metrics such as the R-factor (residual factor), which quantifies the agreement between the experimental and calculated structure factors. A low R-factor (typically < 0.05) indicates a high-quality structure determination.
-
Anticipated Crystallographic Data
The definitive output of an X-ray crystallography experiment is a Crystallographic Information File (CIF) containing all relevant structural data.
| Parameter | Expected Value/Information | Significance |
| Formula | C₉H₉BrClFO | Confirms elemental composition in the crystal. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell (Å, °) | a, b, c, α, β, γ | Dimensions and angles of the repeating lattice unit. |
| Z | e.g., 4 | Number of molecules per unit cell. |
| Final R indices | R1 < 0.05, wR2 < 0.10 | Indicates an excellent fit between the model and data. |
| Bond Lengths (Å) | C-Br, C-Cl, C-F, C-O, C-C | Provides precise, sub-angstrom measurements confirming connectivity. |
| Bond Angles (°) | e.g., C-C-C (aromatic) ≈ 120° | Confirms the geometry of the benzene ring and substituents. |
| 3D Coordinates | (x, y, z) for each atom | Provides the absolute 3D structure of the molecule. |
Visualization: X-ray Crystallography Workflow
Caption: Workflow for unambiguous structure determination by X-ray crystallography.
Part 2: Complementary Spectroscopic Techniques
While X-ray crystallography provides the final answer, other spectroscopic techniques are essential for routine analysis, reaction monitoring, and providing supporting evidence. They work by inferring connectivity and functional groups based on the interaction of molecules with electromagnetic radiation or magnetic fields.[8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[9] It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[10]
-
Causality & Expected Data: For this compound, the key is that all substituents are different, making the molecule asymmetric.
-
¹H NMR: We expect to see two distinct signals in the aromatic region (6.5-8.0 ppm), each corresponding to one of the two aromatic protons.[11] Their splitting patterns (likely doublets or doublet-of-doublets) and coupling constants would provide information about their relative positions. The isopropoxy group would show a characteristic septet for the CH proton and a doublet for the two CH₃ groups.
-
¹³C NMR: We expect nine distinct signals: six for the six unique aromatic carbons (110-160 ppm) and three for the isopropoxy group carbons.[10] The number of signals immediately confirms the lack of symmetry.
-
2D NMR (COSY, HMBC): These experiments would be used to definitively map the connectivity between protons and carbons, allowing one to piece together the fragments and confirm the substitution pattern.
-
| NMR Experiment | Expected Observation for this compound |
| ¹H NMR | Two distinct signals in the aromatic region (~7.0-7.5 ppm); one septet and one doublet in the aliphatic region. |
| ¹³C NMR | Six distinct signals in the aromatic region (~110-160 ppm); three signals in the aliphatic region. |
| ¹⁹F NMR | A single signal, likely a doublet of doublets, confirming the fluorine environment. |
| 2D NMR | Correlations confirming C-H attachments and long-range C-H couplings consistent with the proposed isomer. |
B. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation, can offer clues about its structure.[12] For halogenated compounds, its most powerful feature is the analysis of isotopic patterns.
-
Causality & Expected Data:
-
High-Resolution MS (HRMS): This would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₉H₉BrClFO).
-
Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a highly characteristic pattern of peaks for the molecular ion.[13][14] The M+ peak will be accompanied by an M+2 peak (from ³⁷Cl or ⁸¹Br) and an M+4 peak (from ³⁷Cl and ⁸¹Br). The relative intensities of this cluster are a definitive fingerprint for the presence of one Br and one Cl atom.[15]
-
| Ion | Expected m/z (Monoisotopic) | Expected Relative Intensity | Composition |
| [M]⁺ | ~265.95 | ~77% | C₉H₉⁷⁹Br³⁵ClFO |
| [M+2]⁺ | ~267.95 | 100% | C₉H₉⁸¹Br³⁵ClFO or C₉H₉⁷⁹Br³⁷ClFO |
| [M+4]⁺ | ~269.95 | ~25% | C₉H₉⁸¹Br³⁷ClFO |
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[16]
-
Causality & Expected Data: While not definitive for isomer identification, IR would quickly confirm key features of the molecule.
-
Aromatic C-H Stretch: A peak just above 3000 cm⁻¹ confirms the presence of hydrogens on the aromatic ring.[17]
-
Aromatic C=C Stretch: A series of peaks in the 1450-1600 cm⁻¹ region confirms the benzene ring itself.[18][19]
-
C-O Ether Stretch: A strong peak in the 1000-1300 cm⁻¹ region would indicate the isopropoxy group.
-
Substitution Pattern: The pattern of weak overtone bands (1660-2000 cm⁻¹) and strong out-of-plane bending bands (690-900 cm⁻¹) can provide evidence for the 1,2,3,5-tetrasubstitution pattern.[20]
-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Ether Stretch | 1050 - 1250 |
| C-Cl, C-Br, C-F Stretch | 500 - 1400 (in fingerprint region) |
Part 3: The Definitive Comparison: Why Crystallography is Conclusive
While NMR, MS, and IR provide crucial, mutually reinforcing data, they yield an inferred structure. The data is interpreted to fit a proposed molecular arrangement. In complex cases, it is conceivable, though unlikely with thorough 2D NMR analysis, that data could be misinterpreted or fit an incorrect isomer. X-ray crystallography does not produce an inferred structure; it produces a direct, three-dimensional image of the molecule.
Visualization: Certainty of Structural Information
Caption: Spectroscopic methods support a proposed structure; X-ray crystallography directly proves it.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations | Confidence in Isomer Distinction |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, conformation, packing. | Unambiguous and definitive; the ultimate proof of structure. | Requires a high-quality single crystal, which can be difficult to obtain. | Absolute |
| NMR Spectroscopy | Atomic connectivity, chemical environments, number of unique nuclei. | Extremely powerful for solution-state structure; essential for synthesis. | Provides an inferred structure; complex spectra can be difficult to interpret fully. | Very High (with 2D) |
| Mass Spectrometry | Molecular formula (HRMS), halogen presence/count via isotopes. | Highly sensitive; confirms elemental composition and key isotopic features. | Provides little to no information on isomer connectivity. | Low (on its own) |
| Infrared Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive; good for quick verification of synthesis. | Provides minimal information on the specific arrangement of substituents. | Very Low |
Conclusion
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IR Spectroscopy Tutorial: Aromatics . (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . (n.d.). CD Bioparticles. Retrieved from [Link]
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Identifying a monosubstituted benzene fragment in a 1H NMR spectrum . (2008). ACD/Labs. Retrieved from [Link]
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X-Ray Crystallography of Chemical Compounds . (2007). PMC - NIH. Retrieved from [Link]
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X-ray Crystallography . (n.d.). Creative BioMart. Retrieved from [Link]
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A Researcher's Guide to Regioselectivity: Navigating Reactions with 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
This guide provides an in-depth analysis of the regiochemical outcomes of key organic reactions performed on 5-bromo-1-chloro-3-fluoro-2-isopropoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying electronic and steric principles that govern reaction selectivity. By understanding these fundamentals, researchers can better predict and control the synthesis of complex, highly substituted aromatic compounds.
The Molecular Landscape: Analyzing Substituent Effects
The reactivity of this compound is dictated by the interplay of its four distinct substituents. Each group exerts a unique combination of inductive and resonance effects, which in turn influences the electron density of the aromatic ring and directs the course of substitution reactions.
-
Isopropoxy Group (-OCH(CH₃)₂): This is the most influential group on the ring. As an alkoxy group, it is a strong electron-donating group (EDG) through resonance (+M effect), where the oxygen's lone pairs delocalize into the π-system.[1][2] This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule highly reactive towards electrophiles.[1] It is classified as a strongly activating, ortho, para-director.
-
Halogens (-F, -Cl, -Br): Halogens present a classic case of competing electronic effects. They are highly electronegative and pull electron density away from the ring through the sigma bonds (inductive effect, -I), which deactivates the ring towards electrophilic attack compared to benzene.[3][4] However, they also possess lone pairs that can be donated into the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[5] Because the inductive effect is stronger than the resonance effect for halogens, they are classified as deactivating, ortho, para-directors.[3]
A summary of these effects is presented in the table below.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |
| -OCH(CH₃)₂ | C2 | Weakly -I | Strongly +M | Strongly Activating | ortho, para |
| -F | C3 | Strongly -I | Weakly +M | Deactivating | ortho, para |
| -Cl | C1 | Strongly -I | Weakly +M | Deactivating | ortho, para |
| -Br | C5 | Strongly -I | Weakly +M | Deactivating | ortho, para |
Electrophilic Aromatic Substitution (EAS): The Dominance of the Activating Group
In electrophilic aromatic substitution, the primary rule for polysubstituted benzenes is that the most strongly activating group controls the regioselectivity .[6] In this molecule, the isopropoxy group is the sole activating group and will therefore dictate the position of electrophilic attack.
Predicted Regioselectivity:
-
The isopropoxy group at C2 directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions.
-
All three of these positions are already substituted.
-
However, the ring possesses two unsubstituted carbons: C4 and C6. We must evaluate the directing influence on these positions. The C6 position is ortho to the isopropoxy group. The C4 position is meta to the isopropoxy group.
-
Therefore, electrophilic attack is overwhelmingly predicted to occur at the C6 position . While steric hindrance from the bulky isopropoxy group can sometimes disfavor the ortho position, in this case, C6 is the only position activated by the powerful +M effect of the oxygen.[6][7]
Caption: Predicted mechanism for electrophilic attack at the C6 position.
Experimental Protocol: Nitration
This protocol describes a standard procedure for the nitration of an activated aromatic ring.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
-
Nitrating Mixture: Slowly add 1.0 equivalent of concentrated nitric acid (HNO₃) to the sulfuric acid while maintaining the temperature at 0 °C.
-
Substrate Addition: Dissolve 1.0 equivalent of this compound in a minimal amount of a suitable inert solvent (e.g., dichloromethane). Add this solution dropwise to the cold nitrating mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture over crushed ice to quench the reaction.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 6-nitro-5-bromo-1-chloro-3-fluoro-2-isopropoxybenzene.
-
Purification: Purify the crude product via column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Factors
Nucleophilic aromatic substitution (SNAr) proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[8] The reaction is favored by two key factors:
-
The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group to stabilize the negative charge of the intermediate.[8][9]
-
A good leaving group. In SNAr, the C-X bond is broken in the second, fast step. The rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. Thus, the typical reactivity order is F > Cl > Br > I.[10][11]
Predicted Regioselectivity:
-
This molecule lacks a strong nitro or cyano-type EWG, making SNAr reactions challenging. The deactivating halogens provide some electron withdrawal, but harsh conditions would likely be required.
-
Given the reactivity trend (F > Cl), the most probable site for substitution is the C3 position , displacing the fluoride. The carbon at C3 is rendered more electrophilic by the highly electronegative fluorine atom. The other halogens at C1 and C5 provide some, albeit weaker, stabilization of the Meisenheimer complex.
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A Senior Application Scientist's Guide to Biological Activity Screening of Novel Halogenated Benzene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenation in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a time-honored and highly effective strategy for optimizing drug-like properties. Halogenation, particularly with fluorine, chlorine, and bromine, can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[1][2][3][4] The subject of this guide, the 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene scaffold, represents a polysubstituted aromatic core ripe for derivatization and exploration. Its combination of bromine, chlorine, and fluorine offers a unique electronic and steric landscape, making its derivatives compelling candidates for biological activity screening.
Fluorine, with its small van der Waals radius and high electronegativity, can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity through favorable electrostatic interactions.[5][6] Chlorine and bromine, while larger, are also excellent at modulating lipophilicity and participating in "halogen bonding," a specific and directional non-covalent interaction that can enhance protein-ligand binding.[4][7][8] This guide provides a framework for systematically screening derivatives of this scaffold, comparing their potential activities against established classes of halogenated compounds, and offers detailed, self-validating protocols to ensure data integrity and reproducibility.
Comparative Landscape: Predicting Biological Activity
While direct biological data for derivatives of this compound is not extensively published, we can infer likely biological activities and establish a basis for comparison by examining structurally related halogenated benzene compounds. The key to a successful screening campaign is a well-designed compound library that explores the structure-activity relationships (SAR).[9]
Key Postulated Activities & Comparative Alternatives:
-
Anticancer/Cytotoxic Activity: Halogenated aromatic compounds are frequently investigated as anticancer agents.[10] Their mechanisms often involve the inhibition of key signaling proteins like kinases or the induction of apoptosis. Derivatives of our core scaffold should be compared against known halogenated anticancer agents, such as those targeting kinases or inducing DNA damage.[11]
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The specific arrangement of halogens and the isopropoxy group on the benzene ring can create a unique pharmacophore for interaction within the ATP-binding pocket of various kinases.[12] A screening campaign should therefore include a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases).
-
Antimicrobial Activity: Halogenation is a known strategy to enhance the potency of antimicrobial agents.[13][14] The lipophilicity conferred by the halogens can facilitate penetration of the lipid-rich cell walls of bacteria and fungi.[13] Screening should be performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
The following diagram illustrates the logical workflow for a comprehensive high-throughput screening (HTS) campaign designed to identify lead compounds from a library of novel derivatives.
Caption: High-throughput screening (HTS) workflow for novel compounds.
Core Experimental Protocols
The following protocols are foundational for the initial biological screening of a new compound library. They are designed to be self-validating through the inclusion of appropriate controls.
Cell Viability and Cytotoxicity Screening: MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Seeding density is critical. Too few cells will result in a weak signal, while too many will lead to overconfluence and nutrient depletion, confounding the results. The goal is to ensure cells are in an exponential growth phase during treatment.[16]
-
Serum-Free Media: During the MTT incubation step, serum-free media is used because serum components can interfere with the reduction of MTT and affect the accuracy of absorbance readings.
-
Solubilization: The formazan crystals are insoluble in aqueous solution. A solubilizing agent (like DMSO or a specialized detergent solution) is required to dissolve them completely before measuring absorbance, ensuring a homogenous solution for accurate spectrophotometer readings.[17][18]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture cells (e.g., A549 lung cancer, MCF-7 breast cancer) to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension at the optimized density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation and Measurement:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.[18]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[18]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[17]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible in vitro growth of a microorganism.[19] It is the gold standard for assessing antimicrobial potency.[20]
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized bacterial suspension (matched to a 0.5 McFarland standard) ensures that the number of bacteria is consistent across all wells, which is critical for reproducible MIC values.[19]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of most common non-fastidious bacteria, as its composition is standardized to minimize variability in results.[21]
-
Controls: A growth control (no compound) is essential to confirm the bacteria are viable, and a sterility control (no bacteria) ensures the medium is not contaminated.[19]
Detailed Protocol:
-
Compound Preparation:
-
In a 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 200 µL of the test compound (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[19]
-
-
Inoculum Preparation:
-
Select several colonies of the test microorganism (e.g., S. aureus, E. coli) from a fresh agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension. Well 11 serves as the growth control. Well 12 serves as the sterility control.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[19]
-
-
Result Interpretation:
-
Following incubation, examine the plate for turbidity. The MIC is the lowest compound concentration in which there is no visible bacterial growth.[21]
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ATP remaining after the phosphorylation reaction. A luminescent signal is generated that is inversely proportional to kinase activity.
Causality Behind Experimental Choices:
-
ATP Concentration: The ATP concentration should be near the Km value for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
-
Reagent Order of Addition: Pre-incubating the kinase with the inhibitor before initiating the reaction with ATP allows the inhibitor to bind to its target, leading to a more accurate measurement of its potency.[22]
-
Luminescence Detection: This method is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored compounds compared to absorbance-based methods.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO in a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., EGFR, VEGFR2) and its specific substrate peptide in the appropriate kinase assay buffer.
-
Dispense the kinase/substrate mixture into the wells of a white, opaque assay plate.
-
Transfer a small volume (e.g., 50 nL) of the serially diluted compounds from the DMSO plate to the assay plate.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[22]
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate at 30°C for 60 minutes.[22]
-
-
Signal Detection and Data Analysis:
-
Stop the reaction and measure the remaining ATP by adding a commercial ATP detection reagent (e.g., ADP-Glo™). This reagent depletes unused ATP and converts the ADP produced into a luminescent signal.[22]
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
Quantitative data from screening assays should be summarized in clear, structured tables to facilitate comparison and SAR analysis.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Parent | H | H | > 50 | > 50 |
| DERIV-01 | 4-Fluorophenyl | H | 12.5 | 18.2 |
| DERIV-02 | 4-Chlorophenyl | H | 8.7 | 11.4 |
| DERIV-03 | 4-Methoxyphenyl | H | 25.1 | 33.7 |
| DERIV-04 | 4-Fluorophenyl | CH₃ | 9.8 | 15.1 |
| Doxorubicin | - | - | 0.8 | 0.5 |
Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Antimicrobial and Kinase Inhibition Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | EGFR Kinase IC₅₀ (nM) |
| Parent | > 128 | > 128 | > 10,000 |
| DERIV-01 | 32 | 64 | 750 |
| DERIV-02 | 16 | 32 | 480 |
| DERIV-03 | 64 | > 128 | 2,500 |
| DERIV-04 | 16 | 64 | 520 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Staurosporine | N/A | N/A | 20 |
Data are hypothetical and for illustrative purposes only.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Inhance Technologies. (2024). How Is Fluorine Used in the Medical Field? [Link]
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CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. [Link]
-
Smart, B. E. (2001). Fluorine in Medicine. Journal of Fluorine Chemistry, 109(1), 3-11. [Link]
-
Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
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Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene. As a substituted halogenated aromatic compound, its disposal requires a meticulous approach grounded in regulatory compliance and a deep understanding of chemical reactivity. This document is designed for researchers, scientists, and drug development professionals, offering not just procedures, but the scientific rationale behind them to ensure a self-validating system of laboratory safety.
Core Principle: Hazard Identification and Classification
Proper disposal begins with accurate hazard characterization. This compound is a halogenated organic compound. This classification is critical because compounds containing carbon-halogen bonds are subject to specific disposal regulations under the Environmental Protection Agency (EPA).[1][2] The presence of bromine, chlorine, and fluorine atoms on the benzene ring means that improper disposal, such as incineration in a standard furnace, can lead to the formation of acid gases (HBr, HCl, HF) and other hazardous byproducts.
Therefore, this compound must be treated as a regulated hazardous waste . Specifically, it falls into the category of halogenated organic wastes.[3] This dictates its entire lifecycle in the laboratory, from the point of generation to final disposal.
Immediate Safety & Personal Protective Equipment (PPE)
Required PPE Before Handling Waste:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for bulk transfers.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always consult the glove manufacturer's specifications for compatibility with halogenated solvents.[5] A flame-retardant lab coat is mandatory.
-
Respiratory Protection: All handling of this waste, especially the commingling of different waste streams, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5]
Waste Segregation: The Most Critical Step
The single most important operational step is the strict segregation of halogenated from non-halogenated waste streams.[3][6] Mixing them can result in significantly higher disposal costs and potential regulatory violations.
Why Segregation is Non-Negotiable:
-
Disposal Method: Halogenated organic wastes are typically destroyed via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acid gases.[3][7]
-
Cost: Disposing of halogenated waste is often three times more expensive than disposing of non-halogenated solvents due to the specialized treatment required.[5]
-
Safety: Never mix incompatible wastes. For example, do not combine acids and bases in the same container.[3]
Workflow for Waste Generation and Segregation
The following diagram outlines the decision-making process from the moment waste is generated.
Caption: Waste Disposal Workflow for Halogenated Organics.
Detailed Disposal Protocol: From Benchtop to Pickup
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and best laboratory practices.[8]
Part A: Waste Container Selection
-
Choose a Compatible Container: The container must be chemically compatible with the waste.[8][9] For halogenated organics, glass or high-density polyethylene (HDPE) bottles are typically appropriate.
-
Ensure Integrity: The container must be free from damage or leaks and have a secure, leak-proof closure.[8]
-
Keep Closed: Only open the container when actively adding waste. At all other times, it must be sealed to prevent the release of vapors.[5][10]
Part B: Labeling Requirements
Proper labeling is a strict regulatory requirement and is essential for safety.
-
Immediate Labeling: Affix a hazardous waste tag to the container before adding any waste.[5]
-
Mandatory Information: The label must clearly state the words "Hazardous Waste".[11]
-
Full Chemical Names: List all contents by their full chemical names. Do not use abbreviations or chemical formulas.[10] For mixtures, provide the percentage of each component.
-
Hazard Identification: Indicate the relevant hazards (e.g., Flammable, Toxic).[5]
Part C: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab where waste is collected at or near its point of generation.[8][11]
-
Location: The SAA must be under the control of laboratory personnel and within their line of sight.[11]
-
Secondary Containment: Place the waste container in a secondary containment system, such as a spill tray, to contain any potential leaks.[6][9] This is a mandatory requirement in many jurisdictions.
-
Segregation: Store the halogenated waste container separately from non-halogenated waste and other incompatible materials (e.g., acids, bases, oxidizers).[5][6]
Part D: Arranging for Final Disposal
-
Professional Disposal: Hazardous waste must be disposed of through a licensed waste disposal company. It is illegal to dispose of this chemical in the regular trash or down the sewer system.[8][10]
-
Documentation: Ensure all waste generation is documented and that you receive and retain waste manifests from the disposal vendor as proof of proper disposal.[11]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert others.
-
Control the Source: If safe to do so, stop the source of the leak.
-
Contain and Absorb: For small spills, contain the leak and soak it up with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5]
-
Collect and Dispose: Place the contaminated absorbent material into a sealed, properly labeled container for disposal as hazardous waste.[10]
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department or emergency services.[10]
Waste Management Summary
The following table summarizes the key procedural requirements for handling this compound waste.
| Procedure | Requirement | Rationale / Governing Principle |
| Classification | Treat as "Halogenated Organic Hazardous Waste". | Ensures compliance with EPA regulations for compounds with carbon-halogen bonds.[1][3] |
| Segregation | Keep strictly separate from non-halogenated waste. | Avoids high disposal costs and ensures proper treatment via specialized incineration.[3][5] |
| Container | Use a chemically compatible, sealed, leak-proof container (e.g., glass, HDPE). | Prevents leaks, spills, and vapor release, as mandated by OSHA and EPA.[8] |
| Labeling | Label container with "Hazardous Waste" and full chemical names/percentages before use. | Regulatory compliance (RCRA) and critical safety information for all lab personnel.[10][11] |
| Storage | Store in a designated Satellite Accumulation Area (SAA) with secondary containment. | Prevents spills from spreading and ensures waste is managed safely at the point of generation.[9][11] |
| Disposal | Must be handled by a licensed hazardous waste disposal vendor. | Prohibits sewer or trash disposal and ensures environmentally sound destruction of the hazardous compound.[12] |
References
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Personal protective equipment for handling 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
A Guide to the Safe Handling of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
The prudent handling of specialized chemical reagents is paramount in a research environment. This guide provides essential safety and logistical information for the operational use and disposal of this compound, a halogenated aromatic ether. Given the absence of a specific Safety Data Sheet, this document synthesizes information from related chemical entities to provide a robust framework for its safe management in the laboratory.
Anticipated Hazards
Based on the GHS classification of structurally similar compounds, such as 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene, it is reasonable to anticipate that this compound may pose significant health risks. The presence of multiple halogen substituents on an aromatic ring suggests that this compound could be a corrosive substance, potentially causing severe skin burns and eye damage[1]. Halogenated organic compounds can also be toxic if inhaled or swallowed and may cause respiratory irritation[2].
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to mitigate the potential hazards associated with handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN 166 | To protect against splashes and vapors, preventing severe eye damage. A face shield should be worn over goggles. |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | To protect against skin irritation and absorption. While nitrile gloves are a common choice in laboratories, their resistance to halogenated hydrocarbons and ethers can be poor, with breakthrough times potentially being very short.[3][4] For prolonged contact, gloves made of Viton or multi-layered laminates are recommended. Always consult the glove manufacturer's resistance chart for specific chemicals.[5] |
| Body Protection | Flame-Retardant Laboratory Coat and Chemical-Resistant Apron | To protect skin and personal clothing from contamination. An apron provides an additional layer of protection against splashes. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors. | |
| Footwear | Closed-toe Shoes | To prevent exposure from spills. |
Safe Handling Protocol
Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound.
Preparation
-
Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.
-
Spill Kit: Have a spill kit rated for halogenated organic compounds readily accessible.
Handling
-
Transfer in Fume Hood: All transfers and manipulations of the compound must occur within the fume hood.
-
Use Appropriate Tools: Utilize tools and equipment made of materials compatible with halogenated organic compounds.
-
Keep Container Closed: Keep the container of this compound tightly sealed when not in use to prevent the escape of vapors.
-
Avoid Inhalation and Contact: Work cautiously to avoid the generation of aerosols and direct contact with the skin and eyes.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational Workflow
Caption: Safe Handling Workflow for this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as polyethylene.[5][6]
-
Halogenated Waste Stream: This waste should be segregated as "halogenated organic waste."[7][8] Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Container Management: Keep the waste container tightly closed except when adding waste.[6][7] Store the container in a designated satellite accumulation area, away from incompatible materials.[5]
Disposal Procedure
-
Request Pickup: Once the waste container is nearly full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations.
Waste Disposal Workflow
Caption: Waste Disposal Workflow for Halogenated Organic Compounds.
References
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- Glove Comp
- 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. PubChem.
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- Halogenated Organic Liquids - Standard Oper
- 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3. Tokyo Chemical Industry UK Ltd.
- Glove Selection Examples of Chemical Resistance of Common Glove M
- SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
- SAFETY DATA SHEET. (2025, February 24). TCI Chemicals.
- SAFETY D
- Halogenated Solvents.
- SAFETY D
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- Hazardous waste segreg
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
